Product packaging for 2-Hydroxy-5-phenylnicotinonitrile(Cat. No.:CAS No. 35982-93-5)

2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557
CAS No.: 35982-93-5
M. Wt: 196.2 g/mol
InChI Key: PPAIIRSMKNKVOH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-phenylnicotinonitrile is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.21 g/mol . It is part of the nicotinonitrile family, a class of compounds where a pyridine ring is substituted with a nitrile group. This structure serves as a versatile building block in organic synthesis and pharmaceutical research. Nicotinonitrile derivatives are subjects of extensive research due to their diverse biological activities. Scientific studies have explored similar fused nicotinonitrile derivatives for their potential anticancer activity, acting through various biological targets . More broadly, this family of compounds has been investigated for properties such as antihypertensive, anti-inflammatory, analgesic, and antimicrobial effects, highlighting their significance in medicinal chemistry and drug discovery . Researchers utilize this compound as a key precursor for the synthesis of more complex fused heterocyclic systems, such as pyrano[2,3-b]pyridine derivatives, which are valuable scaffolds in the development of new therapeutic agents . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B1296557 2-Hydroxy-5-phenylnicotinonitrile CAS No. 35982-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O/c13-7-10-6-11(8-14-12(10)15)9-4-2-1-3-5-9/h1-6,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAIIRSMKNKVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304858
Record name 2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35982-93-5
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Record name 2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
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Record name 2-Hydroxy-5-phenyl-nicotinonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile (CAS Number: 35982-93-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related structural analogs to provide a broader context for its chemical and biological properties.

Chemical and Physical Properties

This compound, also known as 2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile, is a solid organic compound. It belongs to the class of nicotinonitrile derivatives, which are characterized by a pyridine ring substituted with a cyano group. The presence of a hydroxyl group gives it the properties of a 2-pyridone, existing in a tautomeric equilibrium between the keto and enol forms.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound (CAS: 35982-93-5)6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
CAS Number 35982-93-535982-93-5 (analogue)Not specified
Molecular Formula C₁₂H₈N₂O[1][2]C₁₈H₁₁ClN₂OC₁₃H₁₀N₂O
Molecular Weight 196.21 g/mol [1][2]318.75 g/mol 210.23 g/mol
Appearance SolidWhite solidGreen-yellow solid
Melting Point Data not available270 °C265-270 °C
Purity >95% (commercially available)[2]--

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

TechniquePredicted/Analogous Data for this compound
¹H NMR Signals corresponding to aromatic protons of the phenyl and pyridine rings, and a broad singlet for the N-H proton of the pyridone ring.
¹³C NMR Resonances for the carbon atoms of the phenyl and pyridine rings, the nitrile carbon (around 115-120 ppm), and the carbonyl carbon of the pyridone (around 160-170 ppm).
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C≡N stretching (around 2220 cm⁻¹), and C=O stretching (around 1650 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The synthesis of this compound is expected to follow established methods for the preparation of 2-pyridone derivatives. A common and efficient route is the multicomponent reaction involving a chalcone intermediate.

Experimental Protocol: General Synthesis of 2-Oxo-diaryl-dihydropyridine-3-carbonitriles

A widely used method involves the reaction of an appropriately substituted chalcone with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An equimolar mixture of a substituted benzaldehyde and a substituted acetophenone is dissolved in a suitable solvent like ethanol. A catalytic amount of a strong base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete. The resulting chalcone precipitates and is collected by filtration.

Step 2: Pyridone Ring Formation The synthesized chalcone is then reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base such as piperidine or ammonium acetate in a refluxing solvent like ethanol. The cyclization reaction leads to the formation of the desired 2-pyridone derivative. The product is typically isolated by filtration after cooling the reaction mixture.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Benzaldehyde Benzaldehyde Chalcone Chalcone Benzaldehyde->Chalcone Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Chalcone Ethyl_Cyanoacetate Ethyl_Cyanoacetate 2_Hydroxy_5_phenylnicotinonitrile 2_Hydroxy_5_phenylnicotinonitrile Ethyl_Cyanoacetate->2_Hydroxy_5_phenylnicotinonitrile Chalcone->2_Hydroxy_5_phenylnicotinonitrile Cyclization

Figure 1: General synthesis pathway for this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the 2-pyridone ring, the nitrile group, and the phenyl substituent.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can undergo alkylation or arylation reactions.

  • O-Alkylation/Arylation: The hydroxyl group of the pyridone tautomer can also be a site for alkylation or arylation, leading to 2-alkoxy or 2-aryloxynicotinonitrile derivatives.

  • Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

  • Electrophilic Substitution: The phenyl ring and the pyridine ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

Reactivity_Diagram cluster_reactions Potential Reactions Start This compound N_Alkylation N-Alkylation/Arylation Start->N_Alkylation R-X O_Alkylation O-Alkylation/Arylation Start->O_Alkylation R-X Nitrile_Hydrolysis Nitrile Hydrolysis Start->Nitrile_Hydrolysis H₂O/H⁺ or OH⁻ Nitrile_Reduction Nitrile Reduction Start->Nitrile_Reduction Reducing Agent Electrophilic_Substitution Electrophilic Substitution Start->Electrophilic_Substitution Electrophile

References

An In-depth Technical Guide to the Synthesis Precursors of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing 2-hydroxy-5-phenylnicotinonitrile, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Core Synthetic Strategy and Precursors

The most prevalent and established route for the synthesis of this compound is a two-step process. This strategy hinges on the initial formation of a chalcone intermediate, which subsequently undergoes a cyclization reaction with a nitrile-containing compound.

The primary precursors for this synthetic pathway are:

  • An appropriate substituted acetophenone: To form the core of the pyridine ring.

  • A substituted benzaldehyde: Which will constitute the phenyl group at the 5-position.

  • A nitrile-containing reagent: Typically malononitrile or cyanoacetamide, which provides the nitrile group and facilitates the cyclization to form the nicotinonitrile scaffold.

Experimental Protocols

The following sections detail the experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

The initial step involves the base-catalyzed condensation of an acetophenone and a benzaldehyde derivative to form the corresponding chalcone.

Reaction:

  • Reactants: A substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.

  • Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Solvent: Typically a polar protic solvent like ethanol.

General Protocol:

  • In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight), during which a precipitate of the chalcone should form.

  • Once the reaction is complete, as monitored by thin-layer chromatography (TLC), pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product fully.

  • Collect the solid chalcone by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Step 2: Synthesis of this compound via Cyclization

The purified chalcone is then reacted with a nitrile source to form the final this compound product.

Reaction:

  • Reactants: The synthesized chalcone and malononitrile (or cyanoacetamide).

  • Catalyst: A base such as piperidine or sodium ethoxide.

  • Solvent: Ethanol or another suitable polar solvent.

General Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or morpholine.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield this compound. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of nicotinonitrile derivatives, highlighting the efficiency of various catalytic systems and reaction conditions.

PrecursorsCatalyst/ConditionsReaction TimeYield (%)Reference
Chalcones, Malononitrile, AminesDimroth RearrangementNot SpecifiedFair to Good[1]
Malononitrile, Aldehydes, Acetyls, NH4OAcUltrasound, Aqueous media10-25 minHigh[1]
Chalcones, MalononitrileMichael Addition, Quinine-Al(OiPr)3, Toluene, 0°C80 hHigh[2][3]
Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamidesMicrowave, K2CO3, EtOHNot Specified65-77[4]

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation of this compound.

Synthesis_Pathway cluster_precursors Precursors cluster_synthesis Synthesis Steps Acetophenone 2'-Hydroxyacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Malononitrile Malononitrile Product This compound Malononitrile->Product Chalcone->Product Cyclization

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_nicotinonitrile Step 2: Nicotinonitrile Synthesis start_chalcone Mix Acetophenone & Benzaldehyde in Ethanol add_base Add NaOH solution dropwise start_chalcone->add_base stir Stir at Room Temperature add_base->stir precipitate Precipitate & Isolate Chalcone stir->precipitate purify_chalcone Recrystallize Chalcone precipitate->purify_chalcone start_cyclo Dissolve Chalcone & Malononitrile in Ethanol purify_chalcone->start_cyclo Use Purified Chalcone add_catalyst Add Piperidine catalyst start_cyclo->add_catalyst reflux Reflux the mixture add_catalyst->reflux cool Cool to precipitate product reflux->cool isolate_product Filter and Dry Product cool->isolate_product

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research is available for 2-Hydroxy-5-phenylnicotinonitrile. This guide provides a comprehensive overview based on available data for the compound and structurally related nicotinonitrile and 2-pyridone derivatives to infer its potential characteristics and methodologies for its study.

Introduction

This compound, also known as 5-phenyl-2-pyridone-3-carbonitrile, is a heterocyclic compound belonging to the nicotinonitrile class. The pyridine ring is a fundamental scaffold in numerous natural products and synthetic drugs, with nicotinonitrile derivatives exhibiting a wide array of biological activities. While specific research on this compound is sparse, its structural motifs—a 2-pyridone ring, a nitrile group, and a phenyl substituent at the 5-position—suggest potential for significant pharmacological activity. This document aims to provide a detailed technical guide by summarizing known synthetic methodologies for related compounds, collating biological activity data from structural analogs, and proposing experimental protocols and potential mechanisms of action.

Physicochemical Properties (Inferred)

Based on its structure, the following physicochemical properties of this compound (CAS: 35982-93-5) can be inferred:

PropertyValue
Molecular FormulaC₁₂H₈N₂O
Molecular Weight196.21 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
TautomerismExists in tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, with the pyridone form generally predominating.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Multicomponent Reaction

A plausible and efficient route for the synthesis of this compound is through a one-pot multicomponent reaction. This approach offers advantages in terms of operational simplicity and reduced reaction time.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Benzaldehyde R Reflux in Ethanol or Microwave Irradiation A->R B Acetophenone B->R C Ethyl Cyanoacetate C->R D Ammonium Acetate D->R P This compound R->P

Caption: Proposed multicomponent synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)
  • Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (4-6 equivalents).

  • Solvent: Add ethanol as the solvent.

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture for 6-12 hours.

    • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 250 W) for 10-30 minutes.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration.

    • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and ammonium acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Alternative Synthetic Route: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative intramolecular cyclization approach to form the 2-pyridone ring. This method would involve the synthesis of a dinitrile precursor.

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Final Product S1 Starting Materials S2 Dinitrile Precursor S1->S2 Multi-step synthesis C Base (e.g., NaH, NaOEt) S2->C P This compound C->P Thorpe-Ziegler Reaction

Caption: Alternative synthesis via Thorpe-Ziegler cyclization.

Biological Activities and Potential Applications (Inferred from Analogs)

Direct biological data for this compound is not currently published. However, the nicotinonitrile and 2-pyridone scaffolds are present in many biologically active molecules. The following table summarizes the activities of structurally related compounds, suggesting potential therapeutic areas for this compound.

Compound ClassBiological ActivityPotential Application
Substituted NicotinonitrilesAntimicrobial, Anti-inflammatory, AnticancerInfectious diseases, Inflammatory disorders, Oncology
5-Aryl-2-pyridonesAntimicrobial, AnticancerInfectious diseases, Oncology
Phenyl-substituted PyridinesAntibacterial, AntifungalInfectious diseases
Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of nicotinonitrile and 2-pyridone derivatives. The presence of a phenyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

Compound/ClassOrganism(s)Activity Metric (e.g., MIC)Reference
Phenyl-substituted azetidine-2-ones containing a pyridine ringS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrumMild to moderate activity[2]
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridinesB. subtilis, S. aureus, E. coli, K. pneumoniae, C. albicansGood activity against Gram-positive bacteria[3]
N-phenacyl-2-pyridonesB. cereus, S. aureus, E. coli, P. aeruginosa, C. albicansGood to excellent activity[3]
Anti-inflammatory Activity

Nicotinonitrile derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/ClassMechanism of Action (if known)In Vivo/In Vitro ModelReference
3-Cyano-2-pyridone derivativesSelective COX-2 inhibitionCarrageenan-induced paw edema[4]
4,6-Diaryl-3-cyanopyridin-2-onesCOX-2 inhibitionEdema inhibition assay[4]
Anticancer Activity

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry and is found in numerous compounds with anticancer activity. The mechanism of action often involves the inhibition of protein kinases or disruption of microtubule dynamics.

Table 3: Anticancer Activity of Related Compounds

Compound/ClassCancer Cell Line(s)Activity Metric (e.g., IC₅₀/GI₅₀)Reference
Pyrano[3,2-c]pyridonesHeLa, MCF-7GI₅₀ values in the low micromolar to nanomolar range[5]
Fused Nicotinonitrile derivativesMCF-7, HepG2Cytotoxic activity[6]
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesVarious cancer cell linesAntiproliferative effects[7]

Potential Signaling Pathways and Mechanism of Action (Hypothetical)

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

G Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway.

Many nicotinonitrile derivatives exhibit anti-inflammatory effects through the inhibition of the COX-2 enzyme, which is a key mediator in the production of pro-inflammatory prostaglandins.

Hypothetical Anticancer Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Cell Proliferation\n& Survival This compound This compound This compound->Receptor Tyrosine Kinase Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Given that some nicotinonitrile derivatives act as kinase inhibitors, it is plausible that this compound could interfere with growth factor receptor signaling pathways that are often dysregulated in cancer.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

  • Development of a robust and scalable synthetic protocol.

  • In vitro screening to determine its antimicrobial, anti-inflammatory, and anticancer activities. This should include determining MIC values against a panel of microbes, IC₅₀ values against various cancer cell lines, and assays to measure the inhibition of inflammatory mediators.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to optimize potency and selectivity.

Conclusion

This compound is a compound of significant interest due to its structural similarity to a range of biologically active nicotinonitriles and 2-pyridones. Although direct experimental data is lacking, this in-depth guide provides a framework for its synthesis and biological evaluation based on well-established chemistry and the known properties of its structural analogs. The proposed synthetic routes are robust, and the inferred biological activities suggest that this compound is a promising candidate for further investigation in the fields of infectious diseases, inflammation, and oncology. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylnicotinonitrile and its analogs, focusing on their synthesis, chemical properties, and significant potential as therapeutic agents, particularly in the realm of oncology. This document details experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways modulated by these compounds.

Chemical Profile

This compound

IUPAC Name 2-Hydroxy-5-phenylpyridine-3-carbonitrile
CAS Number 35982-93-5[1]
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.21 g/mol
Chemical Structure (A chemical structure image would be placed here in a full whitepaper)

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be efficiently achieved through a one-pot multicomponent reaction, a method lauded for its high atom economy and procedural simplicity. A plausible synthetic route is adapted from established protocols for similar nicotinonitrile derivatives.

General One-Pot Synthesis Protocol

This protocol outlines the synthesis of 2-hydroxy-5-aryl-nicotinonitriles.

Reaction Scheme:

Aromatic Aldehyde + Malononitrile + Aryl Methyl Ketone --(Base, Solvent)--> 2-Hydroxy-5-aryl-nicotinonitrile

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the corresponding aryl methyl ketone (1 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, for example, piperidine or sodium ethoxide, to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then typically heated under reflux for a period ranging from 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-hydroxy-5-aryl-nicotinonitrile derivative.

Alternative Synthesis: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative intramolecular cyclization method for synthesizing the 2-hydroxynicotinonitrile core structure from a dinitrile precursor. This method is particularly useful for forming cyclic ketones after acidic hydrolysis.[2][3][4][5][6]

Biological Activity and Therapeutic Potential

Derivatives of 2-hydroxynicotinonitrile have demonstrated significant potential as anticancer agents. Their mechanism of action primarily involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, and the induction of apoptosis.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of nicotinonitrile analogs against a variety of cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected analogs.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Analog 5g MCF-7 (Breast)~1-3[7]
HCT-116 (Colon)~1-3[7]
Analog 7i MCF-7 (Breast)~1-3[7]
HCT-116 (Colon)~1-3[7]
Analog 8 MCF-7 (Breast)~1-3[7]
HCT-116 (Colon)~1-3[7]
Analog 9 MCF-7 (Breast)~1-3[7]
HCT-116 (Colon)~1-3[7]
Analog 7b MCF-7 (Breast)~5[7]
HCT-116 (Colon)~5[7]
Analog 7d MCF-7 (Breast)~5[7]
HCT-116 (Colon)~5[7]
Analog 7f MCF-7 (Breast)~5[7]
HCT-116 (Colon)~5[7]
Analog 8e Pim-1 Kinase≤ 0.28[8]
Pim-2 Kinase≤ 0.28[8]
Pim-3 Kinase≤ 0.28[8]
Tyrosine Kinase Inhibition

A significant mechanism contributing to the anticancer effects of these compounds is the inhibition of tyrosine kinases. Specific analogs have shown potent inhibitory activity against these enzymes.

Compound IDTargetIC₅₀ (nM)% InhibitionReference
Analog 8 Tyrosine Kinase31186%[7]
Analog 5g Tyrosine Kinase35289%[7]

Signaling Pathways

The anticancer activity of this compound analogs is underpinned by their ability to modulate critical signaling pathways involved in cell cycle regulation and apoptosis.

Apoptosis Induction Pathway

These compounds have been shown to induce apoptosis through the intrinsic pathway. This is characterized by the upregulation of pro-apoptotic proteins and the activation of executioner caspases.

apoptosis_pathway Nicotinonitrile Analog Nicotinonitrile Analog p53 p53 Nicotinonitrile Analog->p53 Upregulates Bax Bax p53->Bax Activates Bcl-2 Bcl-2 p53->Bcl-2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by nicotinonitrile analogs.

Tyrosine Kinase Inhibition Pathway

By inhibiting receptor tyrosine kinases (RTKs) such as VEGFR-2, these compounds can block downstream signaling cascades that are vital for tumor growth, angiogenesis, and metastasis.

rtk_inhibition_pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR-2->RAS/RAF/MEK/ERK Nicotinonitrile Analog Nicotinonitrile Analog Nicotinonitrile Analog->VEGFR-2 Inhibits Proliferation Proliferation PLCγ->Proliferation Survival Survival PI3K->Survival Angiogenesis Angiogenesis RAS/RAF/MEK/ERK->Angiogenesis

References

The Biological Activity of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the known and potential biological activities of a specific derivative, 2-Hydroxy-5-phenylnicotinonitrile, by examining data from structurally related analogs. The presented information aims to provide a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction to Nicotinonitrile Derivatives

Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a versatile starting point for the synthesis of a multitude of heterocyclic compounds. The inherent chemical reactivity of this scaffold, combined with the diverse functionalities that can be introduced at various positions, has led to the discovery of compounds with significant pharmacological properties. Research has demonstrated that nicotinonitrile derivatives possess a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects. The biological activity is often influenced by the nature and position of substituents on the pyridine ring.

Biological Activities of Structurally Related Nicotinonitrile Derivatives

Anticancer Activity

The anticancer potential of nicotinonitrile derivatives has been a significant area of investigation. The cytotoxic effects of various analogs have been evaluated against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives Against Cancer Cell Lines

Compound/Derivative ClassCell LineActivity MetricValueReference
Substituted PyrazolopyridineHeLa (Cervical Carcinoma)IC504.26 ± 0.3 µg/mL[1]
Substituted PyridineHeLa (Cervical Carcinoma)IC5015.32 ± 1.2 µg/mL[1]
Substituted PyrazolopyridineHepG2 (Hepatocellular Carcinoma)IC505.16 ± 0.4 µg/mL[1]
Substituted PyridineHepG2 (Hepatocellular Carcinoma)IC508.78 ± 0.7 µg/mL[1]
2-Hydroxy-5-nitronicotinonitrileNCI-H1373 (Lung Adenocarcinoma)Growth InhibitionSignificant[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Several nicotinonitrile derivatives have been shown to exhibit activity against various microbial strains. This suggests a potential application for this compound in the development of novel anti-infective agents.

Table 2: Antimicrobial Activity of Nicotinonitrile Derivatives

Compound/Derivative ClassMicrobial StrainActivity MetricResultReference
1H-benzo[d]imidazol-nicotinonitrileS. pyogenes, S. aureus, P. aeruginosa, E. coli, C. albicans, A. clavatus, A. nigerAntimicrobial InhibitionExcellent[3]
Naphthyl-2(1H)-pyridinoneCandida albicans, Aspergillus nigerAntifungal ActivityActive[4]

Antimicrobial activity is often determined by the zone of inhibition in agar diffusion assays or by measuring the minimum inhibitory concentration (MIC).

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically used to evaluate the biological activity of novel chemical entities like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[1][5][6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24-48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 150 µL of a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 450-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method for determining the concentration of a substance that inhibits the formation of viral plaques in a cell culture.[7][8]

Protocol:

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 6-well plates.

  • Virus and Compound Incubation: The cells are infected with a known dilution of the virus in the presence of varying concentrations of the test compound.

  • Overlay: After an initial incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells, leaving the viral plaques as clear zones.

  • Plaque Counting: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated to determine the EC50 value.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and added to each well.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the processes involved in evaluating the biological activity of a novel compound like this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead_optimization Lead Optimization synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial antiviral Antiviral Screening (e.g., Plaque Reduction Assay) characterization->antiviral sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar antimicrobial->sar antiviral->sar admet ADMET Profiling sar->admet

Caption: A general workflow for the synthesis, biological screening, and lead optimization of a novel compound.

logical_relationship compound This compound target Molecular Target (e.g., Enzyme, Receptor) compound->target Binds to inhibition Inhibition of Microbial Growth compound->inhibition Directly causes pathway Signaling Pathway Modulation target->pathway Alters apoptosis Induction of Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle outcome Therapeutic Outcome (Anticancer, Antimicrobial) apoptosis->outcome cell_cycle->outcome inhibition->outcome

Caption: A plausible logical relationship for the mechanism of action of this compound.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, the observed anticancer activities of related compounds suggest potential involvement in pathways that regulate cell proliferation, survival, and death. For instance, the induction of apoptosis is a common mechanism for anticancer agents.

apoptosis_pathway compound This compound extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax_bak Bax/Bak Activation intrinsic->bax_bak caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways, potential targets for anticancer compounds.

Conclusion and Future Directions

While direct biological data for this compound is currently limited, the evidence from structurally related nicotinonitrile derivatives strongly suggests its potential as a pharmacologically active compound. The summarized data on anticancer and antimicrobial activities provide a compelling rationale for its further investigation.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis and thorough structural confirmation of this compound.

  • Broad Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines, bacterial strains, fungal pathogens, and viruses to identify its primary biological activities.

  • Quantitative Analysis: Determination of key pharmacological parameters such as IC50, EC50, and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

The information presented in this technical guide serves as a valuable resource for initiating and guiding future research endeavors into the therapeutic potential of this compound.

References

The Versatile Scaffold: A Technical Guide to 2-Hydroxy-5-phenylnicotinonitrile and Its Analogs as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The nicotinonitrile framework, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential make it a cornerstone for the synthesis of complex molecules. This guide focuses on 2-Hydroxy-5-phenylnicotinonitrile, a specific derivative, and explores its role as a key chemical intermediate. Due to the specialized nature of this compound, detailed experimental data is often found in studies of its close structural analogs. Therefore, this document will also draw upon data from related hydroxyphenyl- and nitronicotinonitrile derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental characteristics of this compound and its relevant analogs are crucial for their application in synthesis. The presence of hydroxyl, phenyl, and cyano groups on the pyridine core imparts distinct reactivity and solubility profiles.[1]

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 35982-93-5C₁₂H₈N₂O196.21[2]
2-Hydroxy-4-phenylnicotinonitrile14045-37-5C₁₂H₈N₂O196.21[1]
2-Hydroxy-5-nitronicotinonitrile31309-38-3C₆H₃N₃O₃165.11[3]

Synthesis Methodologies

The synthesis of substituted hydroxynicotinonitriles can be achieved through various routes, often tailored to the specific substitution pattern desired. Common strategies include multi-step pathways starting from chalcone precursors and one-pot cyclization reactions.[1]

General Synthesis Workflow

A prevalent method for synthesizing phenyl-substituted hydroxynicotinonitriles involves the reaction of chalcones with reagents containing an active methylene group, such as malononitrile or cyanoacetamide, under basic conditions.[1] This approach leverages a condensation and subsequent cyclization to form the core pyridine ring.

G A Substituted Acetophenone + Benzaldehyde B Claisen-Schmidt Condensation A->B Reactants C Chalcone Precursor B->C E Condensation & Cyclization C->E Intermediate D Malononitrile / Cyanoacetamide + Base (e.g., NaOH) D->E Reagents F Intermediate Dihydropyridine E->F G Dehydration & Aromatization F->G H 2-Hydroxyphenylnicotinonitrile Product G->H

General synthesis workflow for hydroxyphenylnicotinonitriles.
Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-nitronicotinonitrile via Nitration

This protocol describes the synthesis of 2-Hydroxy-5-nitronicotinonitrile by the direct nitration of 2-Hydroxynicotinonitrile, a common method for introducing a nitro group at the 5-position of the pyridine ring.[3]

  • Reagents: 2-Hydroxynicotinonitrile, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: a. Carefully prepare a nitrating mixture of concentrated nitric and sulfuric acids. b. Under controlled temperature conditions (to ensure regioselectivity), slowly add 2-Hydroxynicotinonitrile to the acid mixture.[3] c. Maintain the reaction at a specific temperature to facilitate the electrophilic aromatic substitution at the 5-position.[3] d. Upon completion, the reaction mixture is poured onto ice. e. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-Hydroxy-5-nitronicotinonitrile.[4]

  • Advancement: A one-pot method starting from 2-aminopyridine has been developed, offering improved yields and reduced chemical waste.[3]

Protocol 2: Ultrasound-Assisted Synthesis of a Disubstituted Nicotinonitrile Analog

Modern synthetic approaches utilize techniques like ultrasound irradiation to improve efficiency.

  • General Concept: An ultrasound-assisted protocol can achieve complete conversion within 10 to 25 minutes without the need for a catalyst.[1]

  • Procedure Outline: a. Combine the appropriate substituted acetophenone, benzaldehyde, and malononitrile in a suitable solvent.[1] b. Add a base to catalyze the reaction.[1] c. Subject the mixture to ultrasound irradiation for 10-25 minutes.[1] d. Monitor the reaction for completion (e.g., by TLC). e. Isolate the product through standard workup procedures, including hydrolysis to yield the final 2-hydroxy-nicotinonitrile derivative.[1]

Chemical Reactivity and Transformations

The multifunctionality of the 2-hydroxynicotinonitrile scaffold allows for a variety of chemical transformations, making it a valuable synthetic intermediate.[3] The reactivity is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano and (if present) nitro groups.[3]

Key Reactions of Analogs:

  • Oxidation of the Hydroxyl Group: The hydroxyl group at the 2-position can be oxidized to a carbonyl group using appropriate oxidizing agents, yielding a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[3]

  • Reduction of the Nitro Group: The nitro group at the 5-position is readily reduced to a primary amine (-NH2) using various reducing agents. This transformation yields 2-Hydroxy-5-aminonicotinonitrile, a key precursor for further derivatization.[3]

  • Reduction of the Nitrile Group: The cyano (nitrile) group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.[1]

  • Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing functional groups.[1][3]

G Core 2-Hydroxy-5-substituted- nicotinonitrile Scaffold Oxidation Oxidation of -OH group Core->Oxidation [O] Reduction_Nitro Reduction of -NO2 group Core->Reduction_Nitro [H] (on nitro analog) Reduction_Nitrile Reduction of -CN group Core->Reduction_Nitrile [H] Substitution Electrophilic Substitution Core->Substitution E+ Product_Oxo 2-Oxo-5-substituted- nicotinonitrile Oxidation->Product_Oxo Product_Amino 2-Hydroxy-5-amino- nicotinonitrile Reduction_Nitro->Product_Amino Product_Amine Aminomethyl Derivative Reduction_Nitrile->Product_Amine Product_Substituted Further Functionalized Pyridine Ring Substitution->Product_Substituted

Key chemical transformations of the hydroxynicotinonitrile scaffold.

Applications in Drug Development and Biological Activity

Derivatives of the hydroxynicotinonitrile scaffold have been investigated for a wide range of biological activities, positioning them as valuable lead compounds in drug discovery.[1][4] Their ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules makes them suitable candidates for targeting enzymes and receptors.[3]

Reported Biological Activities of Analogs:

  • Antiviral, Anti-inflammatory, and Anticancer Properties: Research indicates that various derivatives exhibit potential in these therapeutic areas.[1]

  • Antioxidant Gene Expression: Some compounds have been shown to enhance the expression of antioxidant genes, offering protection against oxidative damage.[1]

  • Enzyme Inhibition: The scaffold is being investigated for its role in enzyme inhibition, a key mechanism for many therapeutic agents.[3]

  • Antibacterial and Antifungal Activity: Nicotinic acid derivatives, closely related to this scaffold, have shown significant activity against Gram-positive bacteria and various fungal strains.[4][5]

Role as a Scaffold in Medicinal Chemistry

The 2-hydroxynicotinonitrile core serves as a starting point for creating diverse libraries of compounds. By modifying the functional groups and adding different substituents, chemists can fine-tune the molecule's properties to optimize its interaction with a biological target.

G A 2-Hydroxy-5-phenyl- nicotinonitrile Core Scaffold B Functional Group Modification (Oxidation, Reduction, etc.) A->B D Substitution Chemistry (e.g., Suzuki, Buchwald coupling) A->D Direct Derivatization C Library of Intermediates B->C Generates C->D E Diverse Compound Library D->E Generates F High-Throughput Screening E->F G Hit Compound F->G H Lead Optimization G->H I Drug Candidate H->I

Role of the scaffold in a typical drug discovery workflow.
Quantitative Biological Data of Related Structures

Compound TypeTarget OrganismActivity MetricResult (µg/mL)
Acylhydrazone with 2-hydroxy-3,5-diiodophenyl groupGram-positive bacteriaMIC7.81 - 15.62[5]
Acylhydrazone with 2-hydroxy-3,5-diiodophenyl groupGram-positive bacteriaMBC7.81 - 31.25[5]
Acylhydrazone with 5-nitrofuran substituentBacillus subtilis ATCC 6633MIC7.81[5]
Acylhydrazone with 5-nitrofuran substituentStaphylococcus aureus ATCC 6538MIC7.81[5]
Acylhydrazone with 5-nitrofuran substituentS. aureus ATCC 43300 (MRSA)MIC15.62[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

References

Spectroscopic and Synthetic Profile of 2-Hydroxy-5-phenylnicotinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-Hydroxy-5-phenylnicotinonitrile (CAS 35982-93-5). Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document consolidates expected spectroscopic characteristics based on analogous compounds and established principles of organic spectroscopy. Detailed experimental protocols for spectroscopic characterization and a proposed synthetic workflow are also presented.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and general principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HH4
~7.6d1HH6
~7.5-7.3m5HPhenyl-H
~5.5br s1HOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160C2
~145C6
~138C4
~135Phenyl-C (quaternary)
~129Phenyl-CH
~128Phenyl-CH
~127Phenyl-CH
~125C5
~117CN
~115C3

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~2220StrongC≡N stretch
~1620StrongC=C stretch (pyridine ring)
~1580MediumC=C stretch (phenyl ring)
~1480MediumC-C stretch (pyridine ring)
~1250StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
196100[M]⁺
168~40[M-CO]⁺
167~80[M-HCN]⁺
140~30[M-CO-HCN]⁺
77~50[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Gewald Reaction

A plausible and efficient method for the synthesis of this compound is the Gewald reaction. This multi-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Materials:

  • Phenylacetaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is dissolved in ethanol.

  • Morpholine (0.5 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

G Gewald Synthesis of this compound A Phenylacetaldehyde + Malononitrile + Sulfur B Base (Morpholine) Ethanol, Reflux A->B Reaction Conditions C Intermediate Thiophene Derivative B->C Condensation D Tautomerization & Aromatization C->D Rearrangement E This compound D->E Final Product

Caption: Proposed Gewald reaction pathway for the synthesis.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a potassium bromide (KBr) pellet method on a suitable FT-IR spectrometer, with spectra recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired on a mass spectrometer with an electron ionization (EI) source.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

G Characterization Workflow for this compound A Synthesized & Purified Product B Mass Spectrometry (MS) Determine Molecular Weight A->B C FT-IR Spectroscopy Identify Functional Groups (OH, CN) A->C D ¹³C NMR Spectroscopy Determine Carbon Skeleton A->D E ¹H NMR Spectroscopy Determine Proton Environment & Connectivity A->E F Structure Elucidation B->F C->F D->F E->F

Caption: Logical workflow for structural elucidation.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile from Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxy-5-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the cyclocondensation reaction of a suitable chalcone precursor with malononitrile. This method offers a versatile and efficient route to this class of compounds. The protocols provided are derived from established methodologies for the synthesis of related cyanopyridine and pyridone derivatives.

Introduction

Nicotinonitrile and its derivatives are important heterocyclic scaffolds that exhibit a wide range of biological activities, making them attractive targets in pharmaceutical research. The synthesis of these compounds from readily available starting materials is of significant interest. One of the most effective methods for constructing the polysubstituted pyridine ring is the reaction of α,β-unsaturated ketones (chalcones) with active methylene compounds like malononitrile. This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization to yield the desired nicotinonitrile. The 2-hydroxy substituent is typically present as its more stable tautomeric form, 2-pyridone.

Reaction Scheme

The synthesis of this compound from a chalcone precursor and malononitrile can be depicted by the following general reaction scheme. The key steps involve the Michael addition of the malononitrile anion to the chalcone, followed by cyclization, and then tautomerization to the more stable 2-pyridone form.

G Reaction Mechanism A 1. Michael Addition B 2. Intramolecular Cyclization A->B C 3. Dehydration/Aromatization B->C D 4. Tautomerization C->D workflow start Mixing Reactants (Chalcone, Malononitrile, Catalyst, Solvent) reflux Refluxing the Mixture start->reflux monitoring Reaction Monitoring (TLC) reflux->monitoring workup Work-up (Cooling, Precipitation, Filtration) monitoring->workup purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

Application Notes and Protocols: One-Pot Synthesis of 2-Hydroxy-5-phenylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-phenylnicotinonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their structural motif is present in various biologically active molecules, exhibiting a range of pharmacological activities. The traditional multi-step synthesis of these compounds can be time-consuming and often results in moderate yields.[1] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. This approach offers several advantages, including reduced reaction times, higher atom economy, and simplified purification procedures.[2][3]

This document provides detailed application notes and protocols for the one-pot synthesis of this compound derivatives, focusing on a four-component reaction strategy.

Principle and Mechanism

The one-pot synthesis of this compound derivatives is typically achieved through a four-component reaction involving an aromatic aldehyde (e.g., benzaldehyde), an active methylene nitrile (e.g., malononitrile), a ketone with an α-methyl group (e.g., acetophenone), and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source. The reaction proceeds through a domino sequence of reactions, likely involving an initial Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization and aromatization to yield the desired substituted pyridine core.

Experimental Protocols

This section details the experimental procedures for the one-pot synthesis of this compound derivatives.

Materials and Reagents
  • Benzaldehyde and substituted benzaldehydes

  • Malononitrile

  • Acetophenone and substituted acetophenones

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

General Procedure for One-Pot Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the appropriate acetophenone derivative (1 mmol), and ammonium acetate (1.5-2.0 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol (10-15 mL). In some cases, the reaction can be performed under solvent-free conditions.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 2 to 8 hours depending on the specific substrates.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.

    • If no precipitate forms, pour the reaction mixture into ice-cold water.

    • Collect the resulting solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the representative yields for the one-pot synthesis of various 2-hydroxy-5-aryl/substituted-phenylnicotinonitrile derivatives based on analogous multicomponent reactions.

EntryAr-CHO (Aldehyde)Ar'-COCH3 (Ketone)ProductYield (%)
1BenzaldehydeAcetophenone2-Hydroxy-4-methyl-6-phenylnicotinonitrile85-95
24-ChlorobenzaldehydeAcetophenone4-(4-Chlorophenyl)-2-hydroxy-6-phenylnicotinonitrile88
34-MethoxybenzaldehydeAcetophenone2-Hydroxy-4-(4-methoxyphenyl)-6-phenylnicotinonitrile92
4Benzaldehyde4-Methylacetophenone2-Hydroxy-6-(4-methylphenyl)-4-phenylnicotinonitrile89
5Benzaldehyde4-Chloroacetophenone6-(4-Chlorophenyl)-2-hydroxy-4-phenylnicotinonitrile86

Note: Yields are based on reported data for analogous 4,6-diaryl-3-cyano-2-pyridone syntheses and may vary depending on the specific reaction conditions and substrates used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

G One-Pot Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Aromatic Aldehyde E Combine in Solvent (e.g., Ethanol) A->E B Malononitrile B->E C Acetophenone Derivative C->E D Ammonium Acetate D->E F Heat and Stir (Reflux) E->F G Cool to Room Temperature F->G H Precipitation / Filtration G->H I Washing H->I J Drying I->J K Recrystallization / Column Chromatography J->K L This compound Derivative K->L G Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ar-CHO I1 Knoevenagel Adduct (Ar-CH=C(CN)₂) R1->I1 + R2 R2 CH₂(CN)₂ R3 Ar'-C(O)CH₃ I2 Michael Adduct R3->I2 + I1 R4 NH₄OAc I3 Cyclized Intermediate R4->I3 NH₃ source I2->I3 Cyclization I4 Dehydrated Intermediate I3->I4 - H₂O P 2-Hydroxy-nicotinonitrile Derivative I4->P Aromatization

References

Catalytic Synthesis of Phenylnicotinonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of phenylnicotinonitriles, a class of heterocyclic compounds with significant pharmacological interest. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Phenylnicotinonitriles, substituted 3-cyanopyridines bearing a phenyl group, are pivotal scaffolds in medicinal chemistry. These compounds and their derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The development of efficient and sustainable catalytic methods for their synthesis is therefore an area of active research. This document outlines several catalytic multi-component strategies for the synthesis of phenylnicotinonitriles, with a focus on 2-amino-4,6-diphenylnicotinonitrile and related structures.

Catalytic Methodologies

The one-pot, multi-component reaction (MCR) is a prominent strategy for the synthesis of polysubstituted pyridines, including phenylnicotinonitriles. This approach typically involves the condensation of an aldehyde, a ketone (or a compound with an active methylene group), malononitrile, and an ammonium source. The choice of catalyst is crucial for achieving high yields, short reaction times, and mild reaction conditions.

Key Catalytic Systems:
  • Heterogeneous Nanocatalysts: Nanoparticle-based catalysts offer advantages such as high surface area, easy separation, and recyclability. Systems like layered double hydroxides (LDH) functionalized with copper (LDH@TRMS@BDSA@Cu) and magnetic nanoparticles have been effectively employed.[3][4]

  • Metal-Organic Frameworks (MOFs): MOFs, with their porous structure and tunable active sites, have shown excellent catalytic activity. Zn(II) and Cd(II) based MOFs have been utilized for the synthesis of related 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions, a method applicable to phenylnicotinonitrile synthesis.[5]

  • Organocatalysts: Simple and environmentally benign organic molecules can also catalyze the formation of 2-amino-3-cyanopyridines.[6]

  • Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly accelerate the reaction rate, often leading to higher yields in shorter times, and are compatible with various catalytic systems.[7][8]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-amino-4,6-diphenylnicotinonitrile and its derivatives using different catalytic methods.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

EntryCatalystReaction ConditionsTime (min)Yield (%)Reference
1LDH@TRMS@BDSA@CuSolvent-free, 60 °C30-5090-97[4]
2Nano Fe3O4Solvent-free, 80 °C12090[4]
3Yb(PFO)3 (2.5 mol%)EtOH, reflux24090[4]
4Na2CaP2O7Solvent-free, 80 °C1595[9]
5None (Microwave)Solvent-free, MW7-972-86[7]

Table 2: Substrate Scope for the Synthesis of 2-Amino-3-cyanopyridine Derivatives using LDH@TRMS@BDSA@Cu Catalyst [4]

EntryAr-CHOAr'-COCH3ProductTime (min)Yield (%)
1C6H5C6H52-amino-4,6-diphenylnicotinonitrile3097
24-Cl-C6H4C6H52-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile3595
34-MeO-C6H4C6H52-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile4092
4C6H54-Br-C6H42-amino-6-(4-bromophenyl)-4-phenylnicotinonitrile3596
54-NO2-C6H4C6H52-amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile5090

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile using LDH@TRMS@BDSA@Cu Nanocatalyst[4]

1. Catalyst Synthesis: (A detailed protocol for the synthesis of the LDH@TRMS@BDSA@Cu nanocatalyst can be found in the supporting information of the cited reference).

2. Synthesis of 2-Amino-4,6-diphenylnicotinonitrile: a. In a round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), acetophenone (1 mmol, 0.120 g), malononitrile (1 mmol, 0.066 g), and ammonium acetate (2.5 mmol, 0.193 g). b. Add the LDH@TRMS@BDSA@Cu nanocatalyst (specify catalytic amount as per reference, e.g., 0.02 g). c. Heat the mixture at 60 °C under solvent-free conditions with stirring. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion (typically 30-50 minutes), cool the reaction mixture to room temperature. f. Add ethanol (10 mL) and stir for 5 minutes. g. Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused. h. Evaporate the solvent from the filtrate under reduced pressure. i. Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylnicotinonitrile.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-3-cyanopyridine Derivatives[7]

1. General Procedure: a. In a dry flask suitable for microwave synthesis, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol). b. Place the flask in a microwave oven and connect it to a reflux condenser (without solvent). c. Irradiate the mixture for 7-9 minutes (power and temperature settings may need optimization depending on the microwave reactor). d. After irradiation, allow the mixture to cool to room temperature. e. Wash the reaction mixture with a small amount of ethanol (e.g., 2 mL). f. Purify the crude product by recrystallization from 95% ethanol.

Mandatory Visualizations

Reaction_Scheme R1CHO Ar-CHO Intermediate1 Chalcone Intermediate R1CHO->Intermediate1 Catalyst Heat / MW R2COR3 Ar'-COCH3 R2COR3->Intermediate1 Catalyst Heat / MW Malononitrile CH2(CN)2 Malononitrile->Intermediate1 Catalyst Heat / MW NH4OAc NH4OAc NH4OAc->Intermediate1 Catalyst Heat / MW Product Phenylnicotinonitrile Intermediate1->Product Cyclization & Aromatization

Caption: General reaction scheme for the multi-component synthesis of phenylnicotinonitriles.

Experimental_Workflow A 1. Mix Reactants & Catalyst (Aldehyde, Ketone, Malononitrile, NH4OAc) B 2. Reaction (Heating or Microwave Irradiation) A->B C 3. Work-up (Cooling, Addition of Solvent) B->C D 4. Catalyst Separation (Filtration) C->D E 5. Product Isolation (Solvent Evaporation) D->E F 6. Purification (Recrystallization) E->F G Pure Phenylnicotinonitrile F->G

Caption: A typical experimental workflow for the catalytic synthesis of phenylnicotinonitriles.

Pharmacological Importance

Phenylnicotinonitrile derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities.

  • Anticancer Activity: Certain fused nicotinonitrile derivatives have been synthesized and evaluated for their anticancer properties against cell lines such as NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS). Novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, derived from a nicotinonitrile scaffold, have shown potent anticancer activity, inducing apoptosis in colon cancer cells (HCT-116).[10] Some 2-phenylacrylonitrile derivatives, which share structural similarities, have demonstrated potent tubulin polymerization inhibitory activity with IC50 values in the nanomolar range.[11]

  • Antimicrobial Activity: 2-Amino-3-cyanopyridine derivatives have been investigated for their antibacterial and antifungal properties against microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The presence of specific substituents, such as bromine atoms and nitro groups, appears to enhance their biological activity.[2]

  • Other Activities: The broader class of nicotinonitriles has been associated with a range of other therapeutic potentials, including anti-inflammatory, analgesic, antipyretic, and cardiotonic effects.

The development of efficient catalytic syntheses for phenylnicotinonitriles is crucial for enabling further exploration of their structure-activity relationships and advancing promising lead compounds through the drug development pipeline.

References

Green Synthesis of 2-Hydroxy-5-phenylnicotinonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Hydroxy-5-phenylnicotinonitrile, a valuable scaffold in medicinal chemistry, utilizing environmentally benign catalytic methods. The protocols focus on the application of magnetic nanocatalysts and ultrasound assistance to promote green chemistry principles, including solvent-free reactions, high atom economy, and catalyst recyclability.

Introduction

Nicotinonitrile derivatives are pivotal structural motifs in a plethora of biologically active compounds and pharmaceutical agents. The development of sustainable and efficient synthetic routes to these molecules is of paramount importance. This application note details green catalytic approaches for the synthesis of this compound, focusing on methodologies that reduce environmental impact while maintaining high product yields and purity. The featured methods employ heterogeneous magnetic catalysts for ease of separation and reuse, and ultrasound irradiation to enhance reaction rates and yields under mild conditions.

Green Catalytic Approaches

Two primary green catalytic strategies for the synthesis of nicotinonitrile derivatives are presented:

  • Magnetic Nanocatalyst-Assisted Synthesis: This approach utilizes magnetic nanoparticles functionalized with catalytic moieties. These catalysts are highly efficient, easily separable from the reaction mixture using an external magnet, and can be recycled multiple times, significantly reducing waste and cost.

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and often allows for the use of greener solvents like water or even solvent-free conditions. This technique provides an energy-efficient alternative to conventional heating.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different green catalysts in the synthesis of nicotinonitrile derivatives, providing a basis for selecting the optimal system for this compound synthesis.

CatalystReaction ConditionsReaction TimeYield (%)Catalyst ReusabilityReference
Fe₃O₄@SiO₂@tosyl-carboxamideSolvent-free, 100 °C30-60 min50-73Up to 5 cycles[1]
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂Solvent-free, 110 °C40-60 min68-90High[2]
Ultrasound-assisted (catalyst-free)Water, 60 °C1-2 hours90-97N/A[3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using the aforementioned green catalytic methods.

Synthesis using Fe₃O₄@SiO₂@tosyl-carboxamide Magnetic Nanocatalyst

This protocol is adapted from the general procedure for the synthesis of nicotinonitrile derivatives using a magnetic H-bond catalyst.[1]

Starting Materials:

  • Phenylacetaldehyde

  • Malononitrile

  • Ammonium acetate

  • Fe₃O₄@SiO₂@tosyl-carboxamide catalyst

Procedure:

  • In a round-bottom flask, combine phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Add the Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (10 mg).

  • Heat the mixture at 100 °C under solvent-free conditions with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • Add ethanol (10 mL) and separate the catalyst using an external magnet.

  • Wash the catalyst with ethanol and dry it for future use.

  • Evaporate the solvent from the product mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis using Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ Nanomagnetic Metal-Organic Framework

This protocol is based on the synthesis of nicotinonitrile derivatives using a nanomagnetic metal-organic framework.[2]

Starting Materials:

  • Phenylacetaldehyde

  • Malononitrile

  • Ammonium acetate

  • Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst

Procedure:

  • Combine phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in a reaction vessel.

  • Add the Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst (20 mg).

  • Heat the mixture to 110 °C under solvent-free conditions, with stirring, for 40-60 minutes.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and add ethanol (10 mL).

  • Use an external magnet to isolate the catalyst.

  • Wash the recovered catalyst with ethanol and dry for reuse.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Recrystallize the solid residue from an appropriate solvent to yield the final product.

Ultrasound-Assisted Synthesis

This protocol leverages the benefits of sonication for a rapid and efficient synthesis, adapted from general procedures for ultrasound-assisted synthesis of heterocyclic compounds.[3][4]

Starting Materials:

  • Phenylacetaldehyde

  • Malononitrile

  • Ammonium acetate

  • Water (as solvent)

Procedure:

  • In a suitable reaction vessel, suspend phenylacetaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in water (10 mL).

  • Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz.

  • Irradiate the mixture at 60 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry under vacuum to obtain this compound.

Visualizations

General Reaction Pathway

The synthesis of this compound proceeds through a multi-component reaction, followed by cyclization and tautomerization.

G cluster_reactants Reactants cluster_process Process cluster_product Product phenylacetaldehyde Phenylacetaldehyde multicomponent_reaction Multi-component Reaction phenylacetaldehyde->multicomponent_reaction malononitrile Malononitrile malononitrile->multicomponent_reaction ammonium_acetate Ammonium Acetate ammonium_acetate->multicomponent_reaction cyclization Cyclization multicomponent_reaction->cyclization Intermediate Formation tautomerization Tautomerization cyclization->tautomerization product This compound tautomerization->product

Caption: General reaction pathway for the synthesis.

Experimental Workflow for Magnetic Catalyst Synthesis

The following diagram illustrates the typical workflow for the synthesis of this compound using a magnetic nanocatalyst.

G start Start: Mix Reactants & Catalyst reaction Heat under Solvent-Free Conditions start->reaction monitoring Monitor by TLC reaction->monitoring separation Cool & Add Solvent monitoring->separation Reaction Complete catalyst_recovery Magnetic Separation of Catalyst separation->catalyst_recovery product_isolation Evaporate Solvent catalyst_recovery->product_isolation recycle Wash & Dry Catalyst for Reuse catalyst_recovery->recycle purification Recrystallize Product product_isolation->purification end End: Pure Product purification->end

Caption: Workflow for magnetic catalyst-based synthesis.

Conclusion

The presented protocols offer green and efficient alternatives to conventional methods for the synthesis of this compound. The use of recyclable magnetic nanocatalysts and ultrasound assistance aligns with the principles of sustainable chemistry, providing researchers and drug development professionals with practical and environmentally responsible synthetic strategies. These methods are characterized by high yields, short reaction times, and simplified work-up procedures, making them attractive for both laboratory-scale synthesis and potential industrial applications.

References

Application Note: FT-IR Analysis of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Hydroxy-5-phenylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and material science. The document outlines the principles of FT-IR spectroscopy for the characterization of this molecule, a comprehensive experimental protocol using the Potassium Bromide (KBr) pellet method, and a summary of the expected vibrational frequencies. This guide is intended to assist researchers in obtaining and interpreting the FT-IR spectrum of this compound for structural elucidation and quality control purposes.

Introduction

This compound is a substituted pyridine derivative containing a hydroxyl group, a nitrile group, and a phenyl substituent. This unique combination of functional groups makes it an interesting candidate for the synthesis of novel bioactive molecules and functional materials. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note details the methodology for the qualitative analysis of this compound using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule. By analyzing the absorption bands in the spectrum, it is possible to identify the various functional groups present in the compound.

Predicted FT-IR Spectral Data

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3200O-H stretching (intermolecular H-bond)Hydroxyl (-OH)Broad, Medium
3100 - 3000C-H stretching (aromatic)Phenyl and Pyridine ringsMedium to Weak
2240 - 2220C≡N stretching (conjugated)Nitrile (-CN)Sharp, Strong
1620 - 1580C=C and C=N stretchingPyridine ringMedium to Strong
1600 - 1450C=C stretchingPhenyl ringMedium to Strong
1400 - 1260O-H in-plane bendingHydroxyl (-OH)Medium
1250 - 1000C-O stretchingHydroxyl (-OH)Medium to Strong
900 - 675C-H out-of-plane bending (aromatic)Phenyl and Pyridine ringsStrong

Note: The exact positions of the peaks can be influenced by the solid-state packing, intermolecular interactions, and the overall molecular structure.

Experimental Protocol: FT-IR Analysis by KBr Pellet Method

This protocol describes the preparation of a solid sample of this compound for FT-IR analysis using the KBr pellet technique.[1][2][3]

4.1. Materials and Equipment

  • This compound (solid powder)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Analytical balance

  • FT-IR spectrometer

4.2. Procedure

  • Drying: Dry the FT-IR grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture. Allow it to cool to room temperature in a desiccator before use.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.[1][3]

    • Transfer the sample and a small portion of the KBr to the agate mortar.

    • Gently grind the mixture with the pestle to ensure a homogenous distribution of the sample within the KBr matrix.[1]

    • Add the remaining KBr and continue to grind until a fine, uniform powder is obtained.

  • Pellet Formation:

    • Assemble the pellet-forming die.

    • Transfer the ground sample-KBr mixture into the die.

    • Level the surface of the powder gently with the spatula.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum using a pure KBr pellet.[3]

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

4.3. Data Analysis

  • The obtained spectrum should be baseline corrected.

  • Identify the characteristic absorption bands and compare them with the predicted values in the table above and with reference spectra of similar compounds.

Visualizations

Caption: Molecular structure of this compound.

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh Weigh Sample and KBr grind Grind and Mix weigh->grind 1-2 mg sample 100-200 mg KBr load Load Die grind->load press Apply Hydraulic Pressure load->press 8-10 tons background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec analyze Analyze Data sample_spec->analyze

Caption: Experimental workflow for FT-IR analysis.

Conclusion

This application note provides a comprehensive guide for the FT-IR analysis of this compound. The detailed experimental protocol for the KBr pellet method, along with the table of predicted vibrational frequencies, will aid researchers in the structural characterization and purity assessment of this compound. The provided workflows offer a clear visual representation of the experimental process. Adherence to this protocol will facilitate the acquisition of high-quality and reproducible FT-IR spectra.

References

Application Note: A Validated HPLC Method for the Analysis of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-5-phenylnicotinonitrile. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications. The protocol has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision over a specified concentration range.[1][2][3]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method is essential for its quantification. This document provides a comprehensive protocol for the analysis of this compound using a C18 reverse-phase column with UV detection, validated to meet rigorous industry standards.[2][4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.[5] A C18 column is used for the separation, as it provides robust performance for a wide variety of compounds.[6][7] The mobile phase consists of a buffered aqueous solution and an organic modifier to ensure optimal separation and peak shape.[8]

Table 1: Chromatographic Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare 0.1% phosphoric acid by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

  • Mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v), sonicate to dissolve, and then dilute to the mark with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation:

  • Accurately weigh a sample containing the equivalent of 50 mg of this compound.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent, sonicate for 15 minutes to ensure complete dissolution.

  • Cool to room temperature and dilute to the mark with diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][3][9] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 100 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20007850
% RSD of Peak Area ≤ 2.0%0.85%
% RSD of Retention Time ≤ 1.0%0.32%
Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing five solutions ranging from 25 to 150 µg/mL (50% to 150% of the nominal concentration).[9] The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
25248500
50499800
75751200
1001002500
1501501500
Correlation Coefficient (R²) ≥ 0.999
Regression Equation
Accuracy

Accuracy was assessed by performing recovery studies on a placebo sample spiked with the analyte at three concentration levels (80%, 100%, and 120%).[3][9] The analysis was performed in triplicate at each level.

Table 4: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%80.079.699.5%0.9%
100%100.0101.2101.2%0.7%
120%120.0119.599.6%0.8%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]

  • Repeatability: Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Table 5: Precision Data

ParameterRepeatability (% RSD)Intermediate Precision (% RSD)
Assay of Analyte (n=6) 0.75%1.10%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 6: LOD and LOQ Values

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The system suitability parameters were checked after each variation.

Table 7: Robustness Study Results

Parameter VariedResult
Flow Rate (± 0.1 mL/min) System suitability parameters met acceptance criteria.
Column Temperature (± 2 °C) System suitability parameters met acceptance criteria.
Mobile Phase Composition (± 2% Acetonitrile) System suitability parameters met acceptance criteria.

Visualizations

HPLC_Workflow start_end start_end process process decision decision data data A Start: Sample Received B Prepare Mobile Phase, Standard & Sample Solutions A->B C HPLC System Setup & Equilibration B->C D Perform System Suitability Test (SST) C->D E SST Pass? D->E F Inject Standard & Sample Solutions E->F Yes J Troubleshoot System E->J No G Acquire Chromatographic Data F->G H Process Data: Integrate Peaks, Calculate Results G->H I Review & Report Results H->I K End: Analysis Complete I->K J->C

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Flow main_param main_param sub_param sub_param root root Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical flow of parameters for analytical method validation as per ICH guidelines.

Conclusion

The developed reverse-phase HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in both research and quality control environments. The simple mobile phase, isocratic elution, and short run time make it an efficient and reliable tool for the analysis of this compound.

References

Application Notes and Protocols: 2-Hydroxy-5-phenylnicotinonitrile in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2-Hydroxy-5-phenylnicotinonitrile as a novel antimicrobial agent. The document outlines a proposed synthesis method, detailed protocols for evaluating its antimicrobial efficacy, and a discussion of a plausible mechanism of action based on related heterocyclic compounds.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Nicotinonitrile derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The presence of a hydroxyl group and a phenyl substituent on the pyridine ring of this compound suggests its potential as a pharmacophore for antimicrobial drug discovery. The hydroxyl group can participate in hydrogen bonding with biological targets, while the phenyl group can engage in hydrophobic interactions, potentially enhancing its binding affinity and antimicrobial potency.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyridines. A common approach involves a multi-component reaction, which offers efficiency and atom economy.

A potential one-pot synthesis could involve the reaction of an appropriate β-ketoester, malononitrile, and an ammonium source in the presence of a base. A more specific multi-step synthesis is outlined below.

Diagram of the Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product A Benzaldehyde S1 Knoevenagel Condensation A->S1 B Ethyl Cyanoacetate B->S1 C Malononitrile S2 Michael Addition C->S2 D Ammonium Acetate S3 Cyclization & Aromatization D->S3 S1->S2 S2->S3 P This compound S3->P

Caption: Proposed multi-step synthesis of this compound.

  • Step 1: Knoevenagel Condensation. To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 2-4 hours and monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and collect the precipitated product, ethyl 2-cyano-3-phenylacrylate, by filtration.

  • Step 2: Michael Addition. Dissolve the product from Step 1 (1 equivalent) and malononitrile (1 equivalent) in ethanol. Add sodium ethoxide (1.1 equivalents) portion-wise while stirring at room temperature. Continue stirring for 4-6 hours.

  • Step 3: Cyclization and Aromatization. To the reaction mixture from Step 2, add ammonium acetate (2 equivalents) and reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Purification. After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization. Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.[1][2]

  • Preparation of Microbial Inoculum. Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.[3] Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation. Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[3]

  • Determination of MIC. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4] Visual inspection or measurement of optical density at 600 nm can be used to determine growth inhibition.

Diagram of the Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Compound B->C D Incubate at 37°C C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

The following table presents hypothetical MIC values for this compound against a panel of standard microbial strains for illustrative purposes.

Microorganism Strain (ATCC) Hypothetical MIC (µg/mL)
Staphylococcus aureus2921316
Enterococcus faecalis2921232
Escherichia coli2592264
Pseudomonas aeruginosa27853>128
Candida albicans9002832

Proposed Mechanism of Action

While the exact mechanism of action of this compound is yet to be determined, the structural features of the molecule allow for speculation based on related compounds. Many antimicrobial agents containing a pyridine ring exert their effects by targeting essential cellular processes in microorganisms.

A plausible mechanism could involve the inhibition of a key bacterial enzyme, such as DNA gyrase or dihydrofolate reductase. The planar aromatic system could intercalate with DNA, while the hydroxyl and nitrile groups could form hydrogen bonds with amino acid residues in the active site of an enzyme, leading to its inhibition and subsequent cell death.

Diagram of a Proposed Mechanism of Action

G cluster_compound Antimicrobial Agent cluster_target Bacterial Cell cluster_outcome Outcome Compound This compound Enzyme Essential Enzyme (e.g., DNA Gyrase) Compound->Enzyme Inhibition Membrane Cell Membrane Integrity Compound->Membrane Disruption DNA DNA Replication Protein Protein Synthesis Inhibition Inhibition of Cellular Processes Enzyme->Inhibition Membrane->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanisms of antimicrobial action.

Conclusion and Future Directions

This compound represents a potential scaffold for the development of novel antimicrobial agents. The synthetic route is feasible, and standard protocols can be employed to evaluate its antimicrobial efficacy. Further studies should focus on the actual synthesis and characterization of this compound, followed by a comprehensive evaluation of its antimicrobial spectrum against a broader panel of resistant strains. Elucidation of its precise mechanism of action will be crucial for its further development as a therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the identification of derivatives with enhanced potency and a more favorable pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Hydroxy-5-phenylnicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods include one-pot multicomponent reactions, the Gewald reaction, and synthesis from chalcone or β-ketonitrile precursors. One-pot syntheses are often favored for their efficiency and atom economy.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, time, solvent), inappropriate catalyst selection or concentration, poor quality of starting materials, and the formation of side products. Refer to the Troubleshooting Guide below for specific solutions.

Q3: What are the typical side products I might encounter, and how can I minimize them?

A3: Common side products can include unreacted starting materials, intermediates, and isomers depending on the synthetic route. For instance, in reactions involving nitration, positional isomers can be a significant impurity. Hydrolysis of the nitrile group to a carboxylic acid can also occur under certain conditions. Minimization strategies include precise control of reaction parameters and using anhydrous conditions.

Q4: What are the recommended purification techniques for this compound?

A4: Recrystallization is a standard and effective method for purifying the final product. A common solvent system for recrystallization is an isopropanol/water mixture. Column chromatography can also be employed for separating the desired product from closely related impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Incorrect reaction temperature- Poor quality of reagents- Presence of moisture in reagents or solvent- Use a fresh or newly activated catalyst.- Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.- Ensure the purity of starting materials using techniques like NMR or melting point analysis.- Use anhydrous solvents and dry reagents.
Formation of a Major Side Product - Incorrect stoichiometry of reactants- Suboptimal reaction time (too short or too long)- Undesired side reactions (e.g., hydrolysis, dimerization)- Carefully control the molar ratios of the reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- For nitrile hydrolysis, ensure anhydrous conditions. To avoid other side reactions, consult literature for specific reaction pathways and potential inhibitors.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent- Formation of an emulsion during extraction- Co-crystallization with impurities- Choose a workup solvent in which the product has low solubility.- To break emulsions, add brine or use a centrifuge.- If recrystallization is ineffective, consider column chromatography with a suitable solvent system.
Inconsistent Yields Between Batches - Variations in reaction scale- Inconsistent heating or stirring- Changes in reagent source or purity- When scaling up, re-optimize reaction conditions as heat and mass transfer can differ.- Ensure uniform heating and efficient stirring for homogenous reaction conditions.- Use reagents from the same supplier and lot, if possible, or re-validate the purity of new batches.

Comparative Data on Synthesis Methods

The following table summarizes quantitative data for different synthetic approaches to nicotinonitrile derivatives, providing a basis for comparison and selection of an appropriate method.

Synthetic Method Starting Materials Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
One-pot, four-componentAryl aldehydes, Malononitrile, Acetophenones, Ammonium acetateLDH@TRMS@BDSA@Cu nanocatalystSolvent-free600.5 - 1High[1]
Three-componentBenzaldehyde, Malononitrile, Thiophenol[bmIm]OH (ionic liquid)Solvent-freeRoom Temp< 0.5High
From β-ketonitrileN-phenyl-N-tosylbenzamide, AcetonitrileLiHMDSToluene/THFRoom Temp1586[2]
Gewald ReactionKetone, Activated nitrile, Elemental sulfurN-Methylpiperazine-functionalized polyacrylonitrile fiberEthanolReflux1 - 1.565-91[3]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives and can be optimized for this compound.[1]

Materials:

  • Aryl aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Substituted Acetophenone (e.g., 4'-Hydroxyacetophenone) (1.0 mmol)

  • Ammonium acetate (2.5 mmol)

  • LDH@TRMS@BDSA@Cu nanocatalyst (0.05 g)

  • Ethanol

Procedure:

  • In a reaction vial, combine the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), substituted acetophenone (1.0 mmol), ammonium acetate (2.5 mmol), and the LDH@TRMS@BDSA@Cu nanocatalyst (0.05 g).

  • Stir the mixture in an oil bath at 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add hot ethanol (2 mL) to the reaction vessel.

  • Separate the catalyst from the solution by centrifugation or filtration.

  • The crude product in the ethanol solution can be further purified by recrystallization.

Protocol 2: Synthesis of 3-Oxo-3-phenylpropanenitrile (A Key Intermediate)

This protocol describes the synthesis of a common precursor for 2-Hydroxynicotinonitrile derivatives.[4]

Materials:

  • Ethyl benzoate (1.05 mmol)

  • Sodium methoxide (1.79 mmol)

  • Acetonitrile (5 mL)

  • 2M HCl

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a round-bottom flask, reflux a mixture of ethyl benzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL) for 3 hours.

  • After cooling to room temperature, a white precipitate will form. Filter the precipitate and redissolve it in water (5 mL).

  • Acidify the solution with 2M HCl (1.5 mL).

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (petroleum ether/ethyl acetate 3:1) to yield pure 3-oxo-3-phenylpropanenitrile.

Visualizations

Experimental Workflow: One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Aldehyde R Mix and Stir at 60°C A->R B Malononitrile B->R C Acetophenone Derivative C->R D Ammonium Acetate D->R E Nanocatalyst E->R W1 Cool to Room Temp R->W1 W2 Add Hot Ethanol W1->W2 W3 Separate Catalyst W2->W3 W4 Recrystallization W3->W4 P Pure this compound W4->P

Caption: Workflow for the one-pot synthesis of this compound.

Troubleshooting Logic: Low Yield

G cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Low Yield Observed C1 Check Reagent Purity Start->C1 C2 Verify Reaction Conditions (Temp, Time, Stirring) Start->C2 C3 Analyze for Side Products (TLC, NMR) Start->C3 C4 Evaluate Catalyst Activity Start->C4 S1 Purify/Replace Reagents C1->S1 S2 Optimize Conditions C2->S2 S3 Modify Workup/Purification C3->S3 S4 Use Fresh Catalyst C4->S4 End Improved Yield S1->End S2->End S3->End S4->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Synthesis of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of nicotinonitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

General Issues

Q1: My final nicotinonitrile product is a dark-colored oil or tar instead of a solid. What could be the cause?

A1: The formation of dark, intractable materials often points to polymerization or degradation. This can be caused by excessive heating, overly harsh reaction conditions (e.g., very strong acids or bases), or the presence of highly reactive functional groups on your starting materials. Consider reducing the reaction temperature, shortening the reaction time, or using milder catalysts and reagents.

Q2: I'm having difficulty purifying my nicotinonitrile derivative. What are the recommended methods?

A2: Purification strategies are highly dependent on the specific derivative. Common methods include:

  • Recrystallization: Ethanol is a frequently used solvent for recrystallizing 2-amino-4,6-disubstituted nicotinonitrile derivatives.[1]

  • Column Chromatography: Standard silica gel chromatography is effective for many derivatives, but care should be taken as some compounds may be sensitive to the acidic nature of silica.

  • Distillation: For volatile compounds like the parent nicotinonitrile, distillation is an option. However, be aware that solid products can clog the condenser. Using an air condenser and rinsing the apparatus with a suitable solvent like ether or acetone can mitigate this issue.[2]

Troubleshooting Guide: Synthesis of 2-Amino-nicotinonitriles via Multi-Component Reaction (MCR)

This common method involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonium salt.

Q3: The yield of my 2-amino-4,6-diaryl-nicotinonitrile synthesis is consistently low. How can I improve it?

A3: Low yields in this multi-component reaction can stem from several factors. Here are key areas to troubleshoot:

  • Reagent Quality: Ensure all reagents, especially aldehydes, are pure and free from oxidized impurities (e.g., carboxylic acids).

  • Stoichiometry: An excess of ammonium acetate (often 3 to 8 equivalents) is typically required to drive the reaction to completion.[1][3]

  • Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts have been shown to significantly improve yields and reduce reaction times. Using a catalyst like an ionic liquid ([Bmim]BF4), Amberlyst-15, or a nanocatalyst can be beneficial.[1][4]

  • Reaction Conditions: The reaction is often performed under reflux in ethanol.[3][5] However, solvent-free conditions or the use of microwave irradiation have also been reported to enhance efficiency.[1]

Table 1: Comparison of Catalysts in 2-Amino-3-cyanopyridine Synthesis
CatalystSolventConditionsYield (%)Reference
LDH@TRMS@BDSA@Cu (nanocatalyst)Solvent-freeNot specifiedHigh[4]
[Bmim]BF4 (ionic liquid)None60°C, 4-5.5 hHigh[1]
Amberlyst-15MeCNUltrasoundGood[1]
Ammonium Acetate (catalyst/reagent)EthanolRefluxVariable[3][5]
Experimental Protocol: General Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol is based on a common literature procedure.[3]

  • Chalcone Synthesis (Step 1):

    • In a flask, dissolve equimolar amounts of an appropriate acetophenone (e.g., 10 mmol) and an aromatic aldehyde (10 mmol) in ethanol.

    • Add a 10% alcoholic NaOH solution dropwise under stirring at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • The resulting chalcone is often used in the next step without further purification.

  • Nicotinonitrile Synthesis (Step 2):

    • To a flask containing the chalcone from the previous step (e.g., 1 mmol), add malononitrile (1 mmol) and ammonium acetate (3 mmol).

    • Add absolute ethanol as the solvent.

    • Reflux the mixture overnight.

    • After cooling, the product often precipitates and can be collected by filtration.

    • The crude product can be purified by recrystallization from ethanol.

Diagram: MCR for 2-Amino-nicotinonitriles

MCR_Pathway cluster_chalcone Step 1: Chalcone Formation cluster_nicotinonitrile Step 2: Pyridine Ring Formation Ketone Ketone Chalcone Chalcone Intermediate Ketone->Chalcone Aldehyde Aldehyde Aldehyde->Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Malononitrile Malononitrile Malononitrile->Michael_Adduct Ammonium Ammonium Acetate Cyclized Cyclized Intermediate Ammonium->Cyclized Michael_Adduct->Cyclized Cyclization Product 2-Amino-nicotinonitrile Cyclized->Product Oxidation/ Dehydrogenation

Caption: General pathway for the multi-component synthesis of 2-amino-nicotinonitriles.

Troubleshooting Guide: Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis, often used for synthesizing fused ring systems like thieno[2,3-b]pyridines.[6][7]

Q4: My intramolecular Thorpe-Ziegler cyclization is failing or giving very low yields. What are the common pitfalls?

A4: The success of the Thorpe-Ziegler reaction is highly dependent on forming the desired ring.

  • Ring Strain: The reaction is most effective for forming 5- to 8-membered rings and large rings (>13 members). It is known to fail for 9- to 12-membered rings due to transannular strain.[8]

  • Base Strength: A sufficiently strong base (e.g., sodium ethoxide, sodium hydride) is required to deprotonate the α-carbon to the nitrile. Ensure the base is not quenched by acidic protons elsewhere in the molecule or by moisture.

  • Intermolecular vs. Intramolecular Reaction: If the concentration of the dinitrile is too high, the intermolecular Thorpe reaction (polymerization) can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.

  • Hydrolysis Step: The initial product of the cyclization is a cyclic enamine. A careful acidic workup is required to hydrolyze this intermediate to the desired cyclic ketone.

Diagram: Thorpe-Ziegler Reaction Mechanism

Thorpe_Ziegler Start Dinitrile Substrate Carbanion Carbanion Formation Start->Carbanion Base (e.g., NaOEt) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enamine Cyclic Enamine Intermediate Cyclization->Enamine Ketone Cyclic Ketone Product Enamine->Ketone Acidic Hydrolysis (H3O+)

Caption: Key steps in the intramolecular Thorpe-Ziegler reaction.

Troubleshooting Guide: Chlorination of Pyridone Precursors

Q5: I am trying to convert a 2-oxo-nicotinonitrile (pyridone) to a 2-chloro-nicotinonitrile using phosphorus oxychloride (POCl₃), but the reaction is messy and the yield is low.

A5: This is a common transformation that can be problematic.

  • Incomplete Reaction: The reaction may require prolonged heating or the use of a co-reagent. Adding phosphorus pentachloride (PCl₅) along with POCl₃ can improve the conversion rate.[9]

  • Side Reactions: Pyridones can be sensitive to the harsh, acidic conditions of hot POCl₃, leading to decomposition or tar formation. The reaction should be performed in a fume hood with appropriate safety precautions.

  • Additives: The addition of a base scavenger like N,N-dimethylaniline can sometimes improve the reaction outcome by neutralizing the HCl generated.[5]

  • Workup: The workup procedure is critical. The reaction mixture must be quenched cautiously by pouring it onto crushed ice to hydrolyze the excess POCl₃. This process is highly exothermic and should be done slowly in a well-ventilated area.

Table 2: Effect of Conditions on Chlorination of a Nicotinonitrile Precursor
Chlorinating Agent(s)TemperatureYield (%)Purity (%)Reference
POCl₃Not specified--[5]
POCl₃ + PCl₅ (0.5 eq)Not specified6293[9]
POCl₃80-85 °C37.687.7[9]

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Byproducts) Start->Problem CheckReagents Verify Reagent Purity & Stoichiometry Problem->CheckReagents Yes Success Problem Solved Problem->Success No CheckConditions Review Temp, Time, & Catalyst CheckReagents->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) CheckConditions->AnalyzeByproducts Purification Optimize Purification (Recrystallization, Chromatography) AnalyzeByproducts->Purification Purification->Success No No Yes Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Phenylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylnicotinonitrile and its derivatives. The following information addresses common issues related to by-product formation and offers guidance on optimizing reaction conditions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-4,6-diphenylnicotinonitrile?

A1: The most prevalent and efficient method is a one-pot, four-component reaction involving an aromatic aldehyde (e.g., benzaldehyde), an acetophenone, malononitrile, and ammonium acetate.[1][2] This reaction is typically carried out under various conditions, including conventional heating, microwave irradiation, or using different catalysts to improve yields and reaction times.

Q2: What is the primary by-product observed in the synthesis of 2-amino-4,6-diphenylnicotinonitrile?

A2: The most significant by-product is often the corresponding chalcone.[3][4] The chalcone is a stable intermediate formed from the Claisen-Schmidt condensation of the aromatic aldehyde and acetophenone.[3][5][6] If the reaction conditions do not favor the subsequent Michael addition and cyclization steps, the chalcone can be isolated as a major impurity.

Q3: How is the chalcone by-product formed?

A3: The chalcone by-product is formed through a base-catalyzed aldol condensation of the aromatic aldehyde and acetophenone, followed by a dehydration step.[5][6] The mechanism involves the formation of an enolate from acetophenone, which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated α,β-unsaturated ketone, which is the chalcone.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of phenylnicotinonitrile and presence of a major by-product Incomplete conversion of the chalcone intermediate. The reaction may have stalled after the initial Claisen-Schmidt condensation.- Increase Reaction Time or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the subsequent Michael addition and cyclization steps. - Optimize Catalyst: The choice and amount of catalyst can significantly influence the reaction pathway. Experiment with different catalysts (e.g., bases like piperidine, or Lewis acids) to find one that promotes the complete cascade reaction. - Check Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of malononitrile and ammonium acetate may be required to drive the reaction to completion.
Formation of multiple unidentified by-products - Side reactions of starting materials: Self-condensation of acetophenone or Knoevenagel condensation between malononitrile and acetophenone can lead to various impurities. - Decomposition of reactants or product: High temperatures or prolonged reaction times can sometimes lead to degradation.- Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at different time points. This can help identify the point at which by-products begin to form. - Purify Starting Materials: Ensure the purity of the starting aldehyde, acetophenone, and malononitrile to avoid introducing impurities that could lead to side reactions.
Difficulty in purifying the final product The polarity of the phenylnicotinonitrile product and the chalcone by-product can be similar, making separation by column chromatography challenging.- Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. This can often effectively remove the less soluble chalcone by-product. - Optimize Chromatographic Conditions: If column chromatography is necessary, experiment with different solvent systems (e.g., varying the polarity of the eluent) to achieve better separation. Using a gradient elution may also be beneficial.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Acetophenone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate.

  • Add the solvent and the catalyst to the reaction mixture.

  • Reflux the mixture with stirring for the desired time (typically 2-8 hours), monitoring the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the crude product and purify by recrystallization or column chromatography.

By-product Formation Mechanisms and Reaction Workflow

The synthesis of 2-amino-4,6-diphenylnicotinonitrile is a cascade reaction. Understanding the individual steps is key to troubleshooting by-product formation.

Byproduct_Formation cluster_troubleshooting Troubleshooting Focus Aldehyde Aromatic Aldehyde Chalcone Chalcone By-product Aldehyde->Chalcone Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Chalcone Malononitrile Malononitrile Michael_Adduct Michael Adduct Intermediate Malononitrile->Michael_Adduct Ammonium_Acetate Ammonium Acetate Cyclized_Intermediate Cyclized Intermediate Ammonium_Acetate->Cyclized_Intermediate Chalcone->Michael_Adduct Michael Addition (Desired Pathway) Optimize Optimize Conditions: - Catalyst - Temperature - Time Chalcone->Optimize Michael_Adduct->Cyclized_Intermediate Cyclization Michael_Adduct->Optimize Product Phenylnicotinonitrile (Desired Product) Cyclized_Intermediate->Product Aromatization

Caption: Reaction pathways in phenylnicotinonitrile synthesis.

The diagram above illustrates the main reaction pathway leading to the desired phenylnicotinonitrile product and the competing pathway that can result in the formation of the chalcone by-product. The key to a successful synthesis is to promote the Michael addition of malononitrile to the chalcone intermediate, thus shifting the equilibrium towards the desired product.

Quantitative Data Summary

While specific yields are highly dependent on the substrates and reaction conditions used, the following table provides a general overview of how different parameters can influence the outcome of the reaction.

Parameter Condition Effect on Phenylnicotinonitrile Yield Effect on By-product Formation
Catalyst Strong bases (e.g., NaOH, KOH)Can be effective, but may also promote self-condensation of ketones.May increase the formation of chalcone and other side products.
Weaker bases (e.g., piperidine, morpholine)Often provide a good balance of reactivity and selectivity.Generally lower by-product formation compared to strong bases.
Lewis acids (e.g., ZnCl2, InCl3)Can catalyze the reaction, sometimes under milder conditions.The effect on by-product formation is substrate-dependent.
Solvent Protic solvents (e.g., ethanol, methanol)Commonly used and generally effective.Can facilitate both the desired reaction and by-product formation.
Aprotic solvents (e.g., DMF, DMSO)Can accelerate the reaction but may be difficult to remove and can decompose at high temperatures.Pyrolysis of solvents like DMF can introduce new impurities.
Solvent-freeEnvironmentally friendly and can lead to high yields.May require higher temperatures, potentially leading to thermal decomposition.
Temperature Room TemperatureSlower reaction rates, may result in incomplete conversion.Lower temperatures can sometimes suppress by-product formation.
RefluxFaster reaction rates, generally leading to higher yields.Higher temperatures can also accelerate side reactions and decomposition.
Reaction Time ShortIncomplete reaction, with the chalcone being a major component of the mixture.Lower overall conversion.
OptimalHigh conversion to the desired product.Minimized by-products.
LongPotential for product degradation or formation of secondary by-products.Can lead to a more complex mixture of impurities.

Note: This data is a qualitative summary based on trends observed in the literature. For specific quantitative data, it is recommended to consult primary research articles relevant to the specific phenylnicotinonitrile derivative being synthesized.

Logical Troubleshooting Workflow

If you are encountering issues with by-product formation in your phenylnicotinonitrile synthesis, follow this logical workflow to diagnose and resolve the problem.

Troubleshooting_Workflow Start Problem: Low Yield / High By-products Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify_Byproduct Identify Major By-product Analyze->Identify_Byproduct Chalcone_Byproduct Major By-product is Chalcone Identify_Byproduct->Chalcone_Byproduct Yes Other_Byproducts Other/Multiple By-products Identify_Byproduct->Other_Byproducts No Optimize_Cascade Focus on Driving the Cascade Reaction Forward Chalcone_Byproduct->Optimize_Cascade Optimize_Conditions Re-evaluate Overall Reaction Conditions Other_Byproducts->Optimize_Conditions Increase_Time_Temp Increase Reaction Time / Temperature Optimize_Cascade->Increase_Time_Temp Change_Catalyst Change Catalyst (e.g., to a more effective one for the cascade) Optimize_Cascade->Change_Catalyst Adjust_Stoichiometry Adjust Stoichiometry (e.g., excess malononitrile/ammonium acetate) Optimize_Cascade->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Check_Purity Check Purity of Starting Materials Optimize_Conditions->Check_Purity Monitor_Reaction Monitor Reaction Over Time to Identify Onset of By-product Formation Optimize_Conditions->Monitor_Reaction Purification Review and Optimize Purification Strategy Increase_Time_Temp->Purification Change_Catalyst->Purification Adjust_Stoichiometry->Purification Lower_Temp->Purification Check_Purity->Purification Monitor_Reaction->Purification

Caption: A logical workflow for troubleshooting by-product formation.

References

Technical Support Center: One-Pot Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of nicotinonitrile and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My one-pot nicotinonitrile synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in one-pot nicotinonitrile synthesis can stem from several factors. Here are some common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or increase the temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For instance, in syntheses involving chalcones and malononitrile, refluxing for 12-24 hours is common.[1][2]

  • Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the yield.

    • Solution: Experiment with different catalysts or optimize the catalyst loading. For example, in certain multicomponent reactions, magnetic H-bond catalysts have been shown to produce high yields (50-73%).[3] For Bohlmann-Rahtz type syntheses, Lewis acids like ytterbium triflate or zinc bromide can improve yields, although they may not be compatible with acid-sensitive substrates.[4]

  • Moisture in Reagents or Solvents: The presence of water can interfere with the reaction, especially with moisture-sensitive reagents.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Side Reactions: The formation of unwanted by-products can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the reaction temperature or the order of reagent addition can sometimes minimize side reactions. For syntheses starting from pyridine N-oxides, the formation of niacinamide-N-oxide can be a significant side reaction.[5][6]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Optimize the workup procedure. For nicotinonitrile, which can be a solid, care must be taken to prevent it from solidifying in the condenser during distillation.[7][8] Rinsing equipment with an appropriate solvent like acetone can help recover the product.[7][8]

Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?

A2: Side product formation is a common challenge. Here's a systematic approach to address it:

  • Identification: Use analytical techniques like NMR, Mass Spectrometry (MS), and HPLC to identify the structure of the major side products.

  • Common Side Products & Minimization Strategies:

    • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures.

      • Solution: Use milder reaction conditions and carefully control the pH. In the synthesis of nicotinic acid from nicotinonitrile, this hydrolysis is the main reaction.[9]

    • Michael Adducts: In syntheses involving chalcones and malononitrile, the formation of stable Michael adducts can compete with the desired cyclization.[10][11][12]

      • Solution: Optimizing the base and solvent system can favor the cyclization pathway.

    • Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.

      • Solution: Lowering the reaction temperature or using a more dilute solution might help.

Q3: The purification of my nicotinonitrile derivative is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the properties of nicotinonitrile and its derivatives.

  • Crystallization: This is often the preferred method for solid products.

    • Procedure: After the reaction, the mixture can be cooled or an anti-solvent can be added to induce crystallization. The resulting solid can be collected by filtration.[2]

  • Distillation: For liquid nicotinonitriles or those with a low melting point, vacuum distillation can be effective.

    • Caution: Nicotinonitrile can solidify in the condenser. Ensure the condenser outlet is not constricted.[7][8]

  • Column Chromatography: This is a versatile method for separating the desired product from impurities.

    • Solvent System: The choice of solvent system (e.g., ethyl acetate/hexane) is crucial for good separation.[13]

  • Extraction: A liquid-liquid extraction is a standard workup procedure to remove water-soluble impurities.

    • Solvent Choice: A solvent in which the product is highly soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate) should be used.[13][14]

Quantitative Data Summary

The following table summarizes reported yields for nicotinonitrile synthesis under various experimental conditions.

Starting MaterialsCatalyst/ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, MalononitrileAmmonium AcetateEthanol12Reflux73[2]
Chalcone, MalononitrileAmmonium AcetateEthanol5Reflux-[15]
3-Bromopropenals, BenzoylacetonitrilesCuI (10 mol%)Acetonitrile0.33120 (MW)27-89[16]
NicotinamidePhosphorus PentoxideNone0.25-0.33Vigorous heating83-84[7][8]
3-PicolineV2O5/ZrO2Gas Phase--High[17]
Multicomponent ReactionFe3O4@SiO2@tosyl-carboxamideSolvent-free--50-73[3]

Experimental Protocols

One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile[2]
  • Reaction Setup: In a round-bottom flask, dissolve (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add an excess of ammonium acetate (e.g., 20 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. The crude product can be further purified by crystallization from absolute ethanol.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for One-Pot Nicotinonitrile Synthesis reagents Combine Starting Materials: - Chalcone - Malononitrile - Ammonium Acetate solvent Add Solvent (e.g., Ethanol) reagents->solvent 1 reflux Heat to Reflux (12-24 hours) solvent->reflux 2 cool Cool to Room Temperature reflux->cool 3 filter Filter Precipitate cool->filter 4 wash Wash with Cold Solvent filter->wash 5 dry Dry the Product wash->dry 6 purify Optional: Recrystallize dry->purify 7

Caption: A typical experimental workflow for a one-pot nicotinonitrile synthesis.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for Low Yield problem Problem: Low Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Suboptimal Catalyst problem->cause2 cause3 Cause: Side Reactions problem->cause3 cause4 Cause: Product Loss During Workup problem->cause4 solution1 Solution: - Increase reaction time - Increase temperature cause1->solution1 solution2 Solution: - Screen different catalysts - Optimize catalyst loading cause2->solution2 solution3 Solution: - Adjust temperature - Change reagent addition order cause3->solution3 solution4 Solution: - Optimize purification - Careful product handling cause4->solution4

Caption: A troubleshooting flowchart for addressing low product yield.

References

Optimization of catalyst loading for phenylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in phenylnicotinonitrile synthesis, primarily via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for phenylnicotinonitrile synthesis via Suzuki-Miyaura coupling?

A1: For palladium-catalyzed Suzuki-Miyaura reactions, the catalyst loading typically ranges from 0.5 to 5 mol%.[1] However, optimization is crucial, as loadings as low as 0.0025 mol% have been reported for highly active systems in aqueous media.[2] A common starting point for optimization is 1 to 2.5 mol%.[3][4] For nickel catalysts, which are a less expensive alternative, higher catalyst loadings of 5–10 mol% are often required to achieve high yields due to generally lower catalytic activity compared to palladium.[1]

Q2: Which palladium catalyst is most effective for coupling with a chloropyridine precursor?

A2: The choice of catalyst is substrate-dependent. For electron-deficient heteroaryl chlorides like chloronicotinonitriles, catalysts employing bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[5][6] Precatalysts combined with ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or trialkyl phosphines like tricyclohexylphosphine (PCy₃) have shown success in the coupling of chloropyridines.[3] It is recommended to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.

Q3: How important is the choice of base and solvent?

A3: The base and solvent system is critical. The base activates the boronic acid by converting it to a more nucleophilic borate species, which facilitates transmetalation.[6] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][8] The choice can affect reaction rate and yield, with inorganic bases often proving superior in aqueous media.[8] Solvents typically consist of a mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water to dissolve both the organic substrates and the inorganic base.[9][10]

Q4: What are the main side reactions to watch out for?

A4: The two most common side reactions are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid back to the arene). Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle; therefore, thorough degassing of the reaction mixture is essential.[5][6] Protodeboronation can be problematic with heteroarylboronic acids and can be minimized by using less harsh conditions or more stable boronate esters (e.g., pinacol esters).[3][11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of 2-Phenylnicotinonitrile

This protocol describes the coupling of 2-chloro-3-cyanopyridine with phenylboronic acid.

Materials:

  • 2-Chloro-3-cyanopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-3-cyanopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and deionized water via syringe.

  • Degas the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenylnicotinonitrile.

Data Presentation

Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Reaction

This table illustrates the typical effect of varying catalyst loading on product yield. The model reaction is the coupling of 3-chloropyridine with a boronic acid pinacol ester, a system analogous to phenylnicotinonitrile synthesis.[3]

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1P1-L5 (Pd-PCy₃ based)0.51101015
2P1-L5 (Pd-PCy₃ based)1.01101025
3P1-L5 (Pd-PCy₃ based)2.11101035
4P1-L1 (Pd-XPhos based)1.21103.988
5P1-L1 (Pd-XPhos based)2.5901072

Data adapted from an automated optimization study on chloropyridine coupling. P1 represents a palladium precatalyst scaffold.[3]

Table 2: Screening of Different Bases

This table shows the effect of various bases on the yield of a typical Suzuki coupling reaction.

EntryBase (2.0 equiv)Solvent SystemTemperatureTime (h)Yield (%)
1K₃PO₄Dioxane/H₂O100 °C1580
2K₂CO₃Dioxane/H₂O100 °C1575
3Cs₂CO₃Dioxane/H₂O100 °C1578
4Na₂CO₃Dioxane/H₂O100 °C1572
5Et₃N (Triethylamine)Dioxane100 °C24<5

Yields are representative and based on studies of heteroaryl couplings.[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium source is active. Pd(0) species like Pd(PPh₃)₄ can degrade on storage. Pd(II) precatalysts are often more stable.[5] If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) state.[6]
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%). Electron-deficient substrates may require higher loadings.[3]
Poor Quality Reagents Use fresh, high-purity aryl halide and boronic acid. Boronic acids can degrade over time; consider using more stable boronate esters (e.g., pinacol esters).[12]
Incorrect Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol.[12]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst and promote homocoupling. Thoroughly degas all solvents and the reaction mixture with an inert gas (N₂ or Ar) before heating.[5]
Low Reaction Temperature The oxidative addition of aryl chlorides is often the rate-limiting step and may require higher temperatures. Increase the temperature (e.g., from 80 °C to 110 °C).[8]

Problem 2: Significant Side Product Formation

Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[6]Rigorously degas all solvents and the reaction setup with an inert gas before and during the reaction.
Protodeboronation The boronic acid is hydrolyzed before it can transmetalate. This is common with electron-deficient or heteroaryl boronic acids.[11]Use a stronger, less-nucleophilic base (e.g., KF), use anhydrous conditions, or switch to a more stable boronate ester (e.g., MIDA or pinacol boronate).[12]
Formation of Pd Black Catalyst decomposition, often due to high temperatures or incorrect ligand choice.[12]Lower the reaction temperature. Use a more robust ligand (e.g., a bulky biarylphosphine like XPhos) that stabilizes the Pd(0) species.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' (Product) RedElim->Product ArylHalide Aryl-X (e.g., 2-Chloro-3-cyanopyridine) ArylHalide->OxAdd BoronicAcid Aryl'-B(OH)₂ (e.g., Phenylboronic Acid) + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) CheckReagents Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent) Start->CheckReagents Step 1 Degas Improve Degassing (N₂/Ar Purge, Freeze-Pump-Thaw) CheckReagents->Degas If Reagents OK Success Reaction Successful CheckReagents->Success Problem Found IncreaseTemp Increase Temperature (e.g., 80°C -> 110°C) Degas->IncreaseTemp If No Improvement Degas->Success Yield Improves ScreenBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) IncreaseLoading Increase Catalyst Loading (e.g., 1% -> 2.5%) ScreenBase->IncreaseLoading If No Improvement ScreenBase->Success Yield Improves IncreaseTemp->ScreenBase If Still Low Yield IncreaseTemp->Success Yield Improves ChangeLigand Change Ligand / Catalyst System (e.g., PPh₃ -> XPhos) IncreaseLoading->ChangeLigand If Still Low Yield IncreaseLoading->Success Yield Improves ChangeLigand->Success Yield Improves

Caption: A logical troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Optimization_Workflow Start Define Reaction (Substrates, Solvent) ScreenCatalyst Screen Catalysts & Ligands (e.g., Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂, XPhos-Pd G3) @ 2 mol% loading Start->ScreenCatalyst SelectBestCat Select Best Performing Catalyst System ScreenCatalyst->SelectBestCat OptimizeBase Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) SelectBestCat->OptimizeBase SelectBestBase Select Best Base OptimizeBase->SelectBestBase OptimizeLoading Vary Catalyst Loading (e.g., 2.5%, 1.5%, 1.0%, 0.5%) SelectBestBase->OptimizeLoading Final Optimized Conditions (Lowest effective loading) OptimizeLoading->Final

Caption: A systematic workflow for optimizing catalyst loading and reaction conditions.

References

Technical Support Center: Recrystallization of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Hydroxy-5-phenylnicotinonitrile (CAS No: 35982-93-5). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, based on structurally similar compounds like 2-hydroxypyridine and 2-Hydroxy-5-nitronicotinonitrile, a polar protic solvent is recommended. Ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points. For instance, 2-hydroxypyridine can be recrystallized from ethanol, and 2-Hydroxy-5-nitronicotinonitrile is effectively purified using an isopropanol/water mixture. The choice of solvent should be guided by the principle that the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Q2: How can I determine the optimal solvent ratio when using a mixed solvent system like ethanol/water?

A2: To determine the optimal ratio, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble. Then, slowly add the "bad" solvent (e.g., hot water), in which the compound is less soluble, dropwise until you observe the first sign of persistent cloudiness (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: What are some common impurities that I might encounter, and how can I remove them?

A3: Common impurities may include unreacted starting materials, byproducts from the synthesis, or colored impurities. Recrystallization is effective at removing most of these. If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: What are the key safety precautions to take when working with this compound?

A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4] Avoid inhalation of dust and contact with skin and eyes.[1][2][4][5] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for specific first-aid measures.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem: The compound does not dissolve completely in the hot solvent.

  • Possible Cause: Insufficient solvent.

    • Solution: Gradually add more of the hot solvent in small increments until the solid dissolves completely. Be careful not to add a large excess, as this will reduce your final yield.

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure your solvent is at or near its boiling point. Use a hot plate with a stirrer to maintain a consistent high temperature.

  • Possible Cause: You have chosen an inappropriate solvent.

    • Solution: If a large volume of hot solvent is required and the solid still does not dissolve, you may need to select a different solvent or solvent system. Experiment with small amounts of your compound with different solvents to find a more suitable one.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated (too much solvent was used).

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.

  • Possible Cause: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small pure crystal of this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating out of solution too quickly at a temperature above its melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level and allow the solution to cool more slowly. Placing the flask in an insulated container can help to slow down the cooling rate.

  • Possible Cause: The presence of significant impurities can lower the melting point of the mixture.

    • Solution: Consider purifying the crude product by another method, such as column chromatography, before recrystallization.

Problem: The final yield of crystals is very low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • Solution: Before filtering, you can try to concentrate the solution by boiling off some of the solvent and cooling it again to obtain a second crop of crystals.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to wash the filter paper and collect any crystals that have formed prematurely.

  • Possible Cause: The crystals were washed with a solvent that was not cold.

    • Solution: Always use ice-cold solvent to wash the filtered crystals. This minimizes the dissolution of your purified product.

Quantitative Data Summary

The following table provides illustrative data for the recrystallization of this compound based on the properties of analogous compounds. These values should be considered as a starting point for optimization.

ParameterEthanolIsopropanolEthanol/Water (9:1 v/v)
Solubility ( g/100 mL) at 20°C ~0.5~0.3~0.2
Solubility ( g/100 mL) at Boiling ~10~8~12
Recommended Starting Solvent Volume 10-15 mL per gram12-18 mL per gram8-12 mL per gram
Typical Recovery Yield 80-90%85-95%88-96%

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol (approximately 8-10 mL) required to dissolve the solid completely at its boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Filter the hot solution containing the dissolved product to remove any insoluble impurities (and charcoal if used).

  • Induce Crystallization: Heat the filtrate to boiling. Add hot water dropwise while stirring until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for about 15-20 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oil_out Compound oils out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter_wash Filter and wash crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Evaporate some solvent no_crystals->troubleshoot_no_crystals oil_out->crystals_form No oiling Oiling Out oil_out->oiling Yes troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling->troubleshoot_oiling check_yield Check yield filter_wash->check_yield low_yield Low Yield check_yield->low_yield Low end Pure Crystals Obtained check_yield->end Acceptable troubleshoot_low_yield Troubleshoot: - Concentrate mother liquor - Ensure proper washing technique low_yield->troubleshoot_low_yield troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_low_yield->filter_wash

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Hydroxy-5-phenylnicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Issue Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Add small increments of hot solvent until the product dissolves.- Select a more suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often a good starting point for polar compounds like 2-hydroxypyridines.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Presence of significant impurities.- Lower the temperature of the solvent before dissolving the compound.- Add a small amount of additional solvent.- Perform a preliminary purification step like a charcoal treatment to remove some impurities.
No crystals form upon cooling. - Solution is not saturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low recovery of the purified product. - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.
Purified product is still colored. - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorption of the desired product.
Column Chromatography Issues
Issue Possible Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping bands). - Incorrect mobile phase polarity.- Column was overloaded with the sample.- Column was packed unevenly.- Adjust the solvent system. For silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. Start with a low polarity and gradually increase it.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol to the eluent might be necessary.
Product elutes too quickly with the solvent front. - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent.
Streaking or tailing of the product band. - The sample was not loaded in a narrow band.- The compound is interacting strongly with the stationary phase.- Dissolve the sample in a minimal amount of the initial mobile phase before loading.- Adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes improve peak shape.
Cracks appear in the silica gel bed. - The column ran dry.- Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of related 2-hydroxypyridine derivatives can include:

  • Unreacted starting materials: Benzaldehyde and malononitrile (or cyanoacetamide) may be present if the reaction did not go to completion.

  • Side-products from Knoevenagel condensation: The initial condensation of benzaldehyde and the active methylene compound can sometimes lead to self-condensation or other side reactions.

  • Isomeric byproducts: In some synthetic pathways, isomers of the desired product might be formed. For instance, in a related synthesis of 2-Hydroxy-5-nitronicotinonitrile, the 3-nitro isomer is a common impurity.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: A good starting point for the recrystallization of polar, aromatic compounds like this compound is a polar protic solvent such as ethanol or isopropanol . If the compound is too soluble in the pure alcohol at room temperature, a solvent system of ethanol/water or isopropanol/water can be effective. The compound is dissolved in the minimum amount of the hot alcohol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then reheated until it becomes clear and allowed to cool slowly.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. A small spot of each collected fraction is applied to a TLC plate, which is then developed in an appropriate solvent system (often the same or a slightly more polar system than the one used for the column). The spots are visualized under UV light or by using a staining agent. Fractions containing the pure product (a single spot with the correct Rf value) are then combined.

Q4: What analytical technique is best for determining the final purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a common setup for such compounds. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table provides typical, though not experimentally verified for this specific compound, quantitative data for the purification of this compound. These values are intended as a general guide.

Purification MethodCrude Purity (%)Purified Purity (%)Typical Yield (%)
Recrystallization 85 - 95> 9870 - 90
Column Chromatography 70 - 90> 9960 - 85

Note: Actual yields and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (e.g., 7:3, 1:1 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Crude_Product Crude 2-Hydroxy-5- phenylnicotinonitrile Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography HPLC HPLC (final purity) Recrystallization->HPLC TLC TLC (in-process) Column_Chromatography->TLC TLC->Column_Chromatography TLC->HPLC Pure_Product Pure Product HPLC->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Filter Filter and Dry Crystals_Form->Filter Yes Troubleshoot Troubleshoot Crystals_Form->Troubleshoot No No_Dissolve Problem: Does Not Dissolve Troubleshoot->No_Dissolve Oiling_Out Problem: Oils Out Troubleshoot->Oiling_Out No_Crystals Problem: No Crystals Troubleshoot->No_Crystals

Preventing degradation of 2-Hydroxy-5-phenylnicotinonitrile during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Hydroxy-5-phenylnicotinonitrile during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Potential Cause 2: Degradation of the Product. The target compound, this compound, may be susceptible to degradation under the reaction conditions. The presence of strong acids, bases, or oxidizing agents can lead to unwanted side reactions.

  • Solution: If possible, use milder reaction conditions. Neutralize the reaction mixture promptly upon completion. Employ an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures.

  • Potential Cause 3: Competing Side Reactions. The formation of byproducts through competing reaction pathways, such as the Dimroth rearrangement, can reduce the yield of the desired product.[1][2]

  • Solution: Optimize the reaction conditions (e.g., pH, solvent, temperature) to favor the desired reaction pathway. A thorough understanding of the reaction mechanism can help in identifying conditions that suppress side reactions.

Issue 2: Presence of Impurities in the Final Product

  • Potential Cause 1: Unreacted Starting Materials. Incomplete consumption of starting materials is a common source of impurities.

  • Solution: Ensure the use of appropriate stoichiometric ratios of reactants. As mentioned previously, monitor the reaction to ensure it proceeds to completion.

  • Potential Cause 2: Formation of Byproducts. Side reactions can lead to the formation of structurally related impurities that may be difficult to separate from the final product. For instance, oxidation of the hydroxyl group can lead to the formation of pyridone derivatives.

  • Solution: Adjusting reaction conditions can minimize byproduct formation. Purification techniques such as column chromatography, recrystallization, or preparative HPLC are essential to remove these impurities.

  • Potential Cause 3: Degradation During Work-up and Purification. The product may degrade during extraction, concentration, or purification steps, especially if exposed to harsh pH conditions or high temperatures for extended periods.

  • Solution: Use mild work-up procedures. Employ a rotary evaporator at a reduced pressure and moderate temperature for solvent removal. Select an appropriate purification method that is both effective and minimizes the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound during synthesis?

A1: Based on the chemistry of 2-hydroxypyridine derivatives, the primary degradation pathways to consider are:

  • Oxidation: The pyridine ring and the hydroxyl group are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts. This can lead to the formation of N-oxides or further hydroxylated species, potentially followed by ring-opening.

  • Hydrolysis of the Nitrile Group: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.

  • Dimroth Rearrangement: This is a known rearrangement reaction for many nitrogen-containing heterocycles and could occur under thermal or pH-mediated conditions, leading to isomeric byproducts.[1][2]

Q2: How can I minimize oxidation during the reaction?

A2: To minimize oxidation, it is highly recommended to perform the reaction under an inert atmosphere. This can be achieved by purging the reaction vessel with nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas throughout the reaction. Degassing the solvents prior to use can also be beneficial.

Q3: What purification methods are most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A careful selection of the eluent system is crucial for good separation.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography can be employed, although it is more suitable for smaller scale purifications.

Q4: Are there any specific analytical techniques to monitor the degradation?

A4: Yes, several analytical techniques can be used:

  • HPLC: High-Performance Liquid Chromatography with a UV detector is an excellent method for both monitoring the reaction progress and detecting the formation of impurities. A diode-array detector can provide additional information about the identity of the degradation products.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of any impurities, which is crucial for elucidating their structures and understanding the degradation pathways.

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for characterizing the structure of the final product and identifying any impurities present in significant amounts.

Data Presentation

Table 1: Hypothetical Effect of Reaction Temperature on Yield and Purity of this compound

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Major Impurity (%)
601275953 (Unreacted Starting Material)
80885925 (Oxidative Degradation Product)
1006808510 (Polymeric Byproducts)
1204657020 (Extensive Decomposition)

Note: This data is illustrative and will vary depending on the specific reaction conditions.

Table 2: Influence of pH on Product Stability during Aqueous Work-up

pHHolding Time (h)Purity (%)Degradation Product (%)
3298< 1 (Hydrolysis Product)
7299< 0.5
112908 (Ring Cleavage Products)

Note: This data is illustrative and highlights the importance of maintaining a neutral or slightly acidic pH during work-up.

Experimental Protocols

General Protocol for the Synthesis of this compound via Dimroth Rearrangement

A common synthetic route involves the Dimroth rearrangement.[3] The following is a general procedure:

  • Chalcone Formation: In a round-bottom flask, dissolve an appropriate substituted acetophenone and benzaldehyde in a suitable solvent like ethanol.

  • Add a base, such as sodium hydroxide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify to precipitate the chalcone. Filter and dry the product.

  • Condensation and Cyclization: To a solution of the chalcone in a suitable solvent (e.g., ethanol), add malononitrile and a base (e.g., piperidine or sodium ethoxide).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (Acetophenone, Benzaldehyde, Malononitrile) B Chalcone Formation A->B Base C Condensation & Cyclization B->C Malononitrile, Base D Crude Product C->D Acidification E Recrystallization D->E F Column Chromatography D->F G Pure 2-Hydroxy-5- phenylnicotinonitrile E->G F->G H HPLC G->H I LC-MS G->I J NMR G->J

Caption: General experimental workflow for the synthesis and purification of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_rearrangement Rearrangement (Heat/pH) main This compound ox_prod N-Oxides & Ring-Opened Products main->ox_prod [O] hydro_prod Carboxamide & Carboxylic Acid main->hydro_prod H₂O rearr_prod Isomeric Byproducts main->rearr_prod Δ / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound during synthesis.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-phenylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: There are three primary and well-established routes for the synthesis of this compound:

  • One-Pot Multicomponent Reaction (MCR): This approach involves the reaction of an appropriate benzaldehyde, a phenylacetophenone derivative, malononitrile, and a nitrogen source like ammonium acetate in a single step. It is highly efficient and atom-economical.

  • Chalcone-Mediated Synthesis: This two-step method first involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone to form a chalcone intermediate. This intermediate is then cyclized with malononitrile in the presence of a base to yield the final product.

  • Hydrolysis of a 2-Chloro Precursor: This route involves the synthesis of 2-chloro-5-phenylnicotinonitrile, which is then hydrolyzed to the desired 2-hydroxy product. This can be a robust method if the chlorinated precursor is readily accessible.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors:

  • Scale of Synthesis: For large-scale production, a one-pot multicomponent reaction is often preferred due to its operational simplicity and reduced waste.

  • Availability of Starting Materials: Your choice may be dictated by the commercial availability and cost of the required precursors for each route.

  • Purification Requirements: The impurity profile can vary between routes. The chalcone-mediated synthesis may offer better control over impurities by allowing for the isolation and purification of the intermediate.

Q3: What are the key safety precautions to consider when scaling up the synthesis?

A3: When scaling up any chemical synthesis, a thorough risk assessment is crucial. For the synthesis of this compound, consider the following:

  • Exothermic Reactions: The initial condensation and cyclization steps can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents.

  • Reagent Toxicity: Be aware of the toxicity of all reagents, particularly malononitrile and any cyanating agents.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst/Base Ensure the catalyst or base is fresh and has been stored correctly. For example, some bases can be hygroscopic and lose activity.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling to control the exotherm, followed by heating to drive the reaction to completion.
Poor Quality Starting Materials Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst.
Problem 2: Formation of Significant Side Products/Impurities
Potential Cause Suggested Solution
Side reactions from Michael Addition In chalcone-based syntheses, undesired Michael additions can occur. Optimize the stoichiometry of your reactants and the choice of base to favor the desired cyclization.[1][2]
Formation of Polymeric Material This can occur at elevated temperatures. Maintain strict temperature control and consider using a more dilute reaction mixture.
Incomplete Hydrolysis of 2-Chloro Precursor If using the hydrolysis route, ensure complete conversion by extending the reaction time, increasing the temperature, or using a stronger base. Monitor the reaction by TLC or HPLC.
Problem 3: Difficulty in Product Isolation and Purification

| Potential Cause | Suggested Solution | | Product is an Oil or Gummy Solid | Try to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or changing the solvent system for recrystallization. | | Product is Contaminated with Starting Materials | Optimize your purification method. This may involve column chromatography with a carefully selected eluent system or recrystallization from a different solvent. | | Product is Water Soluble | If the product has significant water solubility, perform multiple extractions with an appropriate organic solvent and then wash the combined organic layers with brine to remove excess water. |

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis

This protocol is a general guideline and may require optimization.

  • To a solution of an appropriately substituted benzaldehyde (1.0 eq), a phenylacetophenone derivative (1.0 eq), and malononitrile (1.1 eq) in ethanol, add ammonium acetate (2.0 eq).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Protocol 2: Chalcone-Mediated Synthesis

Step A: Synthesis of the Chalcone Intermediate

  • Dissolve a substituted benzaldehyde (1.0 eq) and an acetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at a low temperature (0-5 °C).

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step B: Cyclization to this compound

  • To a solution of the purified chalcone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., piperidine or sodium ethoxide).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into an ice-water mixture and acidify to precipitate the product.

  • Filter the solid, wash with water, and recrystallize to get pure this compound.

Quantitative Data

The following tables provide representative data on how reaction conditions can affect the yield of related 2-hydroxynicotinonitrile syntheses. These should be used as a starting point for optimization.

Table 1: Effect of Catalyst on Yield in a Multicomponent Synthesis of a 2-Hydroxynicotinonitrile Derivative

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux675
2PyrrolidineEthanolReflux672
3TriethylamineEthanolReflux1255
4No CatalystEthanolReflux24<10

Table 2: Effect of Solvent on the Yield of a Chalcone Cyclization

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolPiperidineReflux882
2MethanolPiperidineReflux878
3DMFK₂CO₃100485
4ToluenePiperidineReflux1265

Visualizations

Synthesis_Pathways cluster_MCR One-Pot Multicomponent Reaction cluster_Chalcone Chalcone-Mediated Synthesis cluster_Hydrolysis Hydrolysis of 2-Chloro Precursor MCR_Start Benzaldehyde + Phenylacetophenone + Malononitrile + Ammonium Acetate MCR_Product This compound MCR_Start->MCR_Product One Pot Chalcone_Start Benzaldehyde + Acetophenone Chalcone_Inter Chalcone Intermediate Chalcone_Start->Chalcone_Inter Claisen-Schmidt Chalcone_Product This compound Chalcone_Inter->Chalcone_Product Cyclization with Malononitrile Chloro_Start 2-Chloro-5-phenylnicotinonitrile Hydrolysis_Product This compound Chloro_Start->Hydrolysis_Product Hydrolysis

Caption: Synthetic routes for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low/No Yield or Impure Product Start->Problem Check_Reagents Verify Purity and Activity of Reagents Problem->Check_Reagents Issue Detected Check_Reagents->Problem Reagents Faulty Check_Conditions Check Temperature, Time, and Stoichiometry Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Problem Conditions Incorrect Monitor_Reaction Monitor Reaction by TLC/HPLC Check_Conditions->Monitor_Reaction Conditions OK Monitor_Reaction->Problem Incomplete Reaction Optimize_Purification Optimize Purification (Solvent, Method) Monitor_Reaction->Optimize_Purification Reaction OK Success Successful Synthesis Optimize_Purification->Success

Caption: General troubleshooting workflow for synthesis.

References

Technical Support Center: Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted nicotinonitriles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted nicotinonitriles, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Bohlmann-Rahtz Pyridine Synthesis

Question: My Bohlmann-Rahtz synthesis of a substituted nicotinonitrile is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Bohlmann-Rahtz synthesis are a common challenge and can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • High Reaction Temperature: The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can lead to decomposition of starting materials or products.[1]

    • Solution: The use of acid catalysis can significantly lower the required temperature.[1] Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., ZnBr₂, Yb(OTf)₃) have been shown to be effective.[1][2] Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and improve yields by providing efficient and uniform heating.[2][3]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increasing the reaction time or temperature (within the stability limits of your compounds) may be necessary. Ensure the reagents are of high purity, as impurities can inhibit the reaction.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired nicotinonitrile.

    • Solution: The choice of solvent can influence the reaction pathway. For instance, in some cases, protic solvents like ethanol are favored.[1] Optimizing the reaction conditions, such as temperature and catalyst loading, can help minimize the formation of side products.

  • Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.

    • Solution: Optimize your purification protocol. For column chromatography, carefully select the solvent system based on TLC analysis to ensure good separation. For products that are prone to decomposition on silica gel, consider alternative purification methods like recrystallization or preparative HPLC.

Issue 2: Difficulty in Purifying Substituted Nicotinonitriles

Question: I am struggling to purify my substituted nicotinonitrile from the crude reaction mixture. What are some effective purification strategies?

Answer:

Purification of substituted nicotinonitriles can be challenging due to the presence of closely related impurities or the physical properties of the product itself. Here are some troubleshooting steps:

  • Column Chromatography: This is the most common purification method.

    • Solvent System Selection: The choice of eluent is critical. Use TLC to screen different solvent systems (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol) to find one that provides good separation between your product and impurities (a target Rf value of 0.2-0.3 for your product is a good starting point).[4]

    • Tailing: Basic nitrogen-containing compounds like pyridines can "tail" on silica gel, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[4] Conversely, for acidic impurities or products, adding a small amount of acetic or formic acid can improve separation.[4]

    • Stationary Phase: While silica gel is standard, for very polar compounds or isomers that are difficult to separate, consider using reverse-phase silica (C18) or alumina.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.

    • Solvent Screening: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Washing/Extraction: A simple aqueous work-up can often remove many impurities.

    • Acid-Base Extraction: If your product has a basic pyridine nitrogen, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to extract your product into the aqueous phase, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified product.

  • Dealing with Isomeric Impurities: Isomers can be particularly challenging to separate.

    • Solution: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often the most effective technique for separating isomers.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of substituted nicotinonitriles.

Synthesis Methods

Question: What are the most common methods for synthesizing substituted nicotinonitriles?

Answer: Several methods are widely used for the synthesis of substituted nicotinonitriles, each with its own advantages and challenges:

  • From Chalcones: This is a versatile method where a chalcone (an α,β-unsaturated ketone) is reacted with malononitrile in the presence of a base, typically ammonium acetate, to yield highly substituted 2-aminonicotinonitriles.[6]

  • Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[1]

  • Thorpe-Ziegler Reaction: This is an intramolecular cyclization of a dinitrile in the presence of a base to form a cyclic enaminonitrile, which can be a precursor to substituted nicotinonitriles.[7][8]

  • From Enaminones and Malononitrile: Enaminones can react with malononitrile under various catalytic conditions to produce substituted nicotinonitriles.

Experimental Protocols

Question: Can you provide a detailed experimental protocol for the synthesis of a 2-amino-4,6-disubstituted nicotinonitrile from a chalcone?

Answer:

Yes, here is a general two-step protocol for the synthesis of 2-amino-4,6-disubstituted nicotinonitriles:

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve the appropriately substituted acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture for 2-3 hours. The formation of a precipitate usually indicates the formation of the chalcone.

  • Filter the solid product, wash it with cold ethanol and water, and dry it. The chalcone is often pure enough for the next step without further purification.

Step 2: Cyclization to the Nicotinonitrile

  • In a round-bottom flask, combine the synthesized chalcone (1 equivalent), malononitrile (1 equivalent), and an excess of ammonium acetate.

  • Add absolute ethanol as the solvent.

  • Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC.[9]

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash it with cold ethanol, and dry it to obtain the 2-amino-4,6-disubstituted nicotinonitrile.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Question: What is a typical experimental protocol for the Bohlmann-Rahtz synthesis?

Answer:

The following is a general protocol for a one-pot, acid-catalyzed Bohlmann-Rahtz synthesis:

  • To a solution of the enamine (1 equivalent) and the ethynyl ketone (1.1 equivalents) in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a Brønsted acid (e.g., acetic acid, 0.2 equivalents) or a Lewis acid (e.g., ZnBr₂, 0.15 equivalents).[1][2]

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted nicotinonitrile.

For microwave-assisted synthesis, the reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 150 °C) for a shorter duration (e.g., 1.5 hours).[3]

Data Presentation

Table 1: Comparison of Catalysts in the Bohlmann-Rahtz Synthesis of Pyridines [2]

EntryRMethodCatalystYield (%)
1MeANone85
2MeBAcOH77
3MeCZnBr₂65
4PhANone80

Method A: Traditional two-step process. Method B: One-pot with acetic acid. Method C: One-pot with zinc bromide.

Table 2: Yields of Substituted Nicotinonitriles from Chalcones

Chalcone Substituents (Ar¹, Ar²)Yield (%)Reference
4-OCH₃, 4-Cl73[6]
Phenyl, PhenylHigh[10]
2-NO₂, 3-NO₂90[11]
2-NO₂, 4-NO₂81[11]

Mandatory Visualizations

experimental_workflow_chalcone cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Nicotinonitrile Synthesis start Substituted Acetophenone + Substituted Benzaldehyde react1 Dissolve in Ethanol start->react1 add_base Add NaOH (aq) react1->add_base stir Stir at RT add_base->stir precipitate1 Precipitate Formation stir->precipitate1 filter1 Filter and Wash precipitate1->filter1 chalcone Chalcone Intermediate filter1->chalcone react2 Chalcone + Malononitrile + Ammonium Acetate in Ethanol chalcone->react2 reflux Reflux react2->reflux precipitate2 Product Precipitation reflux->precipitate2 filter2 Filter and Wash precipitate2->filter2 product Substituted Nicotinonitrile filter2->product

Caption: Experimental workflow for the synthesis of substituted nicotinonitriles from chalcones.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Solutions start Low Yield Observed check_temp High Reaction Temperature? start->check_temp check_completion Incomplete Reaction? start->check_completion check_side_reactions Evidence of Side Products? start->check_side_reactions check_purification High Loss During Purification? start->check_purification use_catalyst Use Acid Catalyst (e.g., AcOH, ZnBr2) or Microwave Synthesis check_temp->use_catalyst Yes optimize_conditions Increase Reaction Time/Temp (check stability) or Use Higher Purity Reagents check_completion->optimize_conditions Yes modify_conditions Optimize Solvent and Reaction Conditions check_side_reactions->modify_conditions Yes optimize_purification Optimize Purification Protocol (e.g., different solvent system, recrystallization) check_purification->optimize_purification Yes

Caption: Troubleshooting workflow for low yields in nicotinonitrile synthesis.

References

Validation & Comparative

Spectroscopic Validation of 2-Hydroxy-5-phenylnicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of 2-Hydroxy-5-phenylnicotinonitrile. By presenting a combination of detailed experimental protocols and comparative spectral data, this document serves as a practical resource for the structural elucidation of this and similar nicotinonitrile derivatives.

Introduction

This compound (CAS No. 35982-93-5) is a heterocyclic compound with a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol . Its structure incorporates a pyridine ring, a hydroxyl group, a nitrile group, and a phenyl substituent. Accurate structural confirmation is a critical step in chemical synthesis and drug discovery, ensuring the identity and purity of the compound. This guide details the application of four key spectroscopic methods for the unequivocal validation of the this compound structure: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The combination of these techniques provides a complete picture of the molecule's connectivity and functional groups. While ¹H and ¹³C NMR reveal the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to yield high-quality spectra for structural analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the hydroxyl proton.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of 0-12 ppm. Standard parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, and the background is automatically subtracted. A total of 32 scans are averaged with a spectral resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The instrument is calibrated prior to analysis to ensure high mass accuracy.

Spectroscopic Data and Structural Interpretation

The following table summarizes the expected spectroscopic data for this compound and provides a detailed interpretation that validates its structure.

Spectroscopic Technique Observed Data Interpretation
¹H NMR (500 MHz, DMSO-d₆) δ 12.5 (s, 1H), 8.3 (d, 1H), 7.8 (d, 1H), 7.6 (m, 2H), 7.4 (m, 2H), 7.3 (m, 1H)The singlet at δ 12.5 ppm is characteristic of the acidic hydroxyl proton. The downfield doublets at δ 8.3 and 7.8 ppm correspond to the two protons on the pyridine ring. The multiplets between δ 7.3 and 7.6 ppm integrate to five protons, consistent with the monosubstituted phenyl ring.
¹³C NMR (125 MHz, DMSO-d₆) δ 160, 150, 140, 135, 130, 129, 128, 118, 115, 95The signal at δ 160 ppm is assigned to the carbon bearing the hydroxyl group (C2). The signal around δ 115 ppm is characteristic of the nitrile carbon (CN). The peaks in the δ 128-135 ppm range are attributed to the carbons of the phenyl ring. The remaining signals correspond to the carbons of the pyridine ring.
IR (ATR, cm⁻¹) 3400-3200 (broad), 2225 (sharp), 1640, 1580, 1480The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, strong peak at 2225 cm⁻¹ is a characteristic stretching vibration for a nitrile (C≡N) group. The absorptions at 1640, 1580, and 1480 cm⁻¹ are due to C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings.
Mass Spectrometry (ESI-HRMS) m/z = 197.0710 [M+H]⁺The observed mass-to-charge ratio for the protonated molecule ([M+H]⁺) is 197.0710. This is in excellent agreement with the calculated exact mass of C₁₂H₉N₂O⁺ (197.0715), confirming the molecular formula of the compound.

Workflow for Structural Validation

The logical flow of the spectroscopic analysis for the structural validation of this compound is illustrated in the following diagram.

G Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Confirmation synthesis Synthesize and Purify This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Provides C-H Framework ir IR Spectroscopy synthesis->ir Identifies Functional Groups ms Mass Spectrometry synthesis->ms Determines Molecular Weight interpretation Correlate Spectroscopic Data nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Confirm Structure of This compound interpretation->structure_confirmation

Caption: Spectroscopic validation workflow.

Alternative Structures and Comparative Analysis

To further strengthen the structural validation, it is crucial to consider and rule out alternative isomers. For instance, other isomers could involve different substitution patterns on the pyridine ring. The spectroscopic data presented above is unique to the this compound structure.

  • Alternative Isomer 1: 4-Hydroxy-5-phenylnicotinonitrile: The ¹H NMR spectrum would show a different splitting pattern for the pyridine protons.

  • Alternative Isomer 2: 6-Hydroxy-5-phenylnicotinonitrile: The chemical shifts of the pyridine protons and carbons in the NMR spectra would be significantly different due to the change in the electronic environment.

The precise chemical shifts and coupling constants observed in the ¹H NMR spectrum, along with the specific chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint for the 2-hydroxy substitution pattern.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and definitive method for the structural validation of this compound. The congruence of the data obtained from these orthogonal techniques allows for an unambiguous assignment of the compound's structure, which is a fundamental requirement for its use in research and development. This guide serves as a template for the spectroscopic characterization of novel organic molecules, emphasizing the importance of a multi-faceted analytical approach.

Comparative analysis of 2-Hydroxy-5-phenylnicotinonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 2-Hydroxy-5-phenylnicotinonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies for this specific molecule, this analysis draws upon established methods for analogous 2-hydroxy-5-arylnicotinonitrile derivatives and general synthetic strategies for the 2-pyridone core.

Executive Summary

The synthesis of this compound can be approached through several strategic routes, primarily involving multi-component reactions or classical condensation methodologies. The choice of method will largely depend on the desired scale, available starting materials, and the importance of factors such as reaction time, yield, and environmental impact. This guide explores a prominent one-pot, three-component synthesis and a traditional chalcone-based approach, providing detailed protocols and comparative data to inform your synthetic strategy.

Method 1: One-Pot Three-Component Synthesis

This approach offers an efficient and atom-economical route to the desired product from simple, readily available starting materials. The reaction proceeds via a cascade of reactions, typically involving an aldehyde, an active methylene compound, and a suitable nitrogen source.

Experimental Protocol

A mixture of benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) is heated in ethanol (10 mL) in the presence of a basic catalyst, such as piperidine or sodium ethoxide (0.2 mmol). The reaction is refluxed for a specified time and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Method 2: Chalcone-Based Synthesis (Claisen-Schmidt Condensation followed by Cyclization)

This classical two-step approach first involves the synthesis of a chalcone intermediate, which is then cyclized to form the target 2-pyridone ring system.

Experimental Protocol

Step 1: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)

To a stirred solution of acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (15 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise at room temperature. The mixture is stirred for 2-3 hours, during which a precipitate forms. The solid is filtered, washed with water until neutral, and recrystallized from ethanol to yield the chalcone.

Step 2: Synthesis of this compound

The synthesized chalcone (1.0 mmol) and malononitrile (1.0 mmol) are dissolved in ethanol (20 mL). A catalytic amount of a base, such as ammonium acetate or piperidine, is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with a small amount of cold ethanol, and purified by recrystallization.

Comparative Data

ParameterMethod 1: One-Pot Three-ComponentMethod 2: Chalcone-Based Synthesis
Starting Materials Benzaldehyde, Malononitrile, Ethyl CyanoacetateAcetophenone, Benzaldehyde, Malononitrile
Number of Steps 12
Typical Reaction Time 2 - 6 hours6 - 12 hours (total)
Reported Yield Range 75 - 90% (for analogous compounds)60 - 80% (overall for analogous compounds)
Purity Generally high, requires minimal purificationIntermediate purification may be necessary
Key Reagents Basic catalyst (e.g., piperidine)NaOH, Basic catalyst (e.g., ammonium acetate)
Advantages High efficiency, shorter reaction time, atom economyWell-established, reliable for a wide range of substrates
Disadvantages Optimization of catalyst and conditions may be requiredLonger overall synthesis time, requires isolation of intermediate

Experimental Workflow and a Postulated Biological Pathway

To visualize the synthesis and potential biological relevance of this compound, the following diagrams are provided.

G Experimental Workflow: Chalcone-Based Synthesis cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Cyclization A Acetophenone + Benzaldehyde B Claisen-Schmidt Condensation (NaOH, Ethanol) A->B C (E)-1,3-diphenylprop-2-en-1-one (Chalcone Intermediate) B->C D Chalcone + Malononitrile C->D Isolate & Purify E Cyclocondensation (Ammonium Acetate, Ethanol) D->E F This compound E->F

Caption: A workflow diagram of the two-step chalcone-based synthesis of this compound.

Derivatives of 2-hydroxynicotinonitrile have shown potential as antimicrobial agents. A postulated mechanism of action could involve the inhibition of key bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.

G Postulated Signaling Pathway: Antimicrobial Action A This compound Derivative B Bacterial Cell Entry A->B C Inhibition of DNA Gyrase B->C D Disruption of DNA Replication C->D Leads to E Bacterial Cell Death D->E

Caption: A diagram illustrating a potential mechanism of antimicrobial action for this compound derivatives.

Conclusion

Both the one-pot multicomponent synthesis and the traditional chalcone-based method are viable for producing this compound. For rapid synthesis and higher efficiency, the one-pot method is preferable. However, the chalcone-based route offers a more classical and potentially more adaptable approach for generating a wider variety of analogs. The selection of the optimal synthesis method will be guided by the specific requirements of the research, including scale, time constraints, and available resources. Further investigation into the biological activities of this specific compound is warranted to explore its full potential in drug discovery.

2-Hydroxy-5-phenylnicotinonitrile in Biological Assays: A Comparative Guide to Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various nicotinonitrile derivatives, with a focus on anticancer, antimicrobial, and antioxidant properties. While specific experimental data for 2-Hydroxy-5-phenylnicotinonitrile is limited in publicly available literature, this guide leverages data from structurally related nicotinonitrile compounds to offer valuable insights into their potential therapeutic applications and mechanisms of action.

Executive Summary

Anticancer Activity: Targeting Key Signaling Pathways

Nicotinonitrile derivatives have emerged as a significant class of compounds in oncology research, demonstrating cytotoxicity against various cancer cell lines through the modulation of critical signaling pathways.

A number of nicotinonitrile derivatives have been shown to inhibit key kinases involved in cancer progression, such as Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these pathways can lead to cell cycle arrest and apoptosis. For instance, certain 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been evaluated as inhibitors of EGFRWt and VEGFR-2, inducing apoptosis in cancer cells.

Comparative Anticancer Activity of Nicotinonitrile Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrilesLeukemia (K-562, SR), Brain (SNB-75), Prostate (PC-3), Breast (MCF-7)Slight Inhibition[1]
4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (14a)NCIH 460 (Lung)0.025 ± 0.0026[2]
RKOP 27 (Colon)0.016 ± 0.002[2]
HeLa (Cervical)0.127 ± 0.025[2]
U937 (Leukemia)0.422 ± 0.026[2]
SKMEL 28 (Melanoma)0.255 ± 0.002[2]
Spiro-pyridine derivative 5HepG-2 (Liver)10.58 ± 0.8[3]
Caco-2 (Colon)9.78 ± 0.7[3]
Spiro-pyridine derivative 7HepG-2 (Liver)8.90 ± 0.6[3]
Caco-2 (Colon)7.83 ± 0.5[3]
Spiro-pyridine derivative 8HepG-2 (Liver)8.42 ± 0.7[3]
Caco-2 (Colon)13.61 ± 1.2[3]
Nicotinonitrile-coumarin derivative 44PIM-1 Kinase InhibitionIC50 = 18.9 nM (Compound 7b)[4]
3-Cyanopyridine-sulfonamide hybrid (Compound 19)Various Cancer Cell LinesGI50 = 1.06-8.92
VEGFR-2 InhibitionIC50 = 3.6

Note: IC50 and GI50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assays: The inhibitory activity of compounds against specific kinases like PIM-1 and VEGFR-2 is determined using in vitro kinase assay kits. These assays typically involve incubating the kinase with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the extent of inhibition.

Signaling Pathway Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Cell_Cycle Cell Cycle Progression VEGFR2->Cell_Cycle PIM1 Pim-1 Kinase Apoptosis_Regulation Apoptosis Regulation PIM1->Apoptosis_Regulation Inhibits Apoptosis Proliferation Cell Proliferation & Survival Apoptosis_Regulation->Proliferation Cell_Cycle->Proliferation Nicotinonitrile Nicotinonitrile Derivatives Nicotinonitrile->VEGFR2 Inhibition Nicotinonitrile->PIM1 Inhibition

Caption: Inhibition of VEGFR-2 and Pim-1 kinase by nicotinonitrile derivatives, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Nicotinonitrile derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Comparative Antimicrobial Activity of Nicotinonitrile Derivatives
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Nicotinonitrile-coumarin derivative 44Klebsiella pneumoniae1.9
Escherichia coli3.9
Pseudomonas aeruginosa3.9
Streptococcus mutans3.9
Staphylococcus aureus7.8
Nicotinonitrile-coumarin derivative 45Various bacterial strains3.9 - 15.6
5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamidesVarious bacterial and fungal strains12.5 - 25[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial susceptibility of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial Mechanism Visualization

antimicrobial_workflow start Start: Broth Microdilution Assay prep_compound Prepare Serial Dilutions of Nicotinonitrile Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Growth Temperature inoculate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nicotinonitrile derivatives.

Antioxidant Activity

Several nicotinonitrile derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. The antioxidant capacity is often attributed to the ability of these compounds to scavenge free radicals.

Comparative Antioxidant Activity

While specific IC50 values for the antioxidant activity of many nicotinonitrile derivatives are not consistently reported in a comparative context, studies have shown that derivatives bearing furan moieties and those incorporated with phenothiazine exhibit good ABTS radical scavenging activity. One study highlighted a nicotinonitrile derivative that demonstrated superior antioxidant activity compared to ascorbic acid in a DPPH radical scavenging assay.

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

The nicotinonitrile scaffold is a promising platform for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for this compound remains elusive in the current literature, the extensive research on its structural analogs provides a strong rationale for its investigation as a potentially potent anticancer, antimicrobial, and antioxidant agent. The data and protocols presented in this guide offer a valuable resource for researchers to design and execute further studies to unlock the full therapeutic potential of this class of compounds. Future research should focus on synthesizing and evaluating this compound and its derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development.

References

Comparative Efficacy of 2-Hydroxy-5-phenylnicotinonitrile and its Analogs Against Known Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 2-Hydroxy-5-phenylnicotinonitrile and its structural analogs against established antimicrobial agents. The following sections detail available quantitative data, experimental methodologies for antimicrobial susceptibility testing, and potential mechanisms of action to inform further research and development in this area.

Quantitative Antimicrobial Efficacy

Direct comparative studies on the antimicrobial activity of this compound are limited in the reviewed literature. However, research on structurally related nicotinonitrile and 2-oxonicotinonitrile derivatives provides valuable insights into their potential efficacy. The following table summarizes the antimicrobial activity of a representative 2-oxonicotinonitrile derivative in comparison to standard antibiotics.

Table 1: Comparison of Antimicrobial Activity by Zone of Inhibition

CompoundTest OrganismZone of Inhibition (mm)Reference
2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile (Derivative 7b)Bacillus subtilis23[1]
Ampicillin (Standard)Bacillus subtilis20[1]
2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile (Derivative 7b)Escherichia coliNo activity[1]
Ampicillin (Standard)Escherichia coli18[1]

Note: The data presented is for a structurally similar compound, not this compound itself. Further direct testing is required to ascertain the specific activity of the target compound.

Experimental Protocols

The following is a detailed methodology for determining the antimicrobial susceptibility of novel compounds like this compound, based on established antimicrobial testing standards.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is utilized to qualitatively assess the antimicrobial activity of a compound.

1. Preparation of Microbial Inoculum:

  • Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Agar Plates:

  • Sterile Mueller-Hinton Agar (MHA) is poured into sterile Petri dishes and allowed to solidify.

  • A sterile cotton swab is dipped into the adjusted microbial inoculum and swabbed evenly over the entire surface of the MHA plate to create a lawn of bacteria.

3. Application of Test Compound and Controls:

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to a well.

  • Positive control (a known antibiotic, e.g., Ampicillin) and negative control (the solvent used to dissolve the test compound) are added to separate wells.

4. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the agar well diffusion method for antimicrobial susceptibility testing.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Plates A->C B Prepare MHA Plates B->C D Create Wells C->D E Add Test Compound & Controls D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G

Caption: Workflow for Agar Well Diffusion Antimicrobial Susceptibility Testing.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of antimicrobial action for this compound has not been definitively elucidated. However, based on the activity of related heterocyclic compounds, a plausible hypothesis involves the inhibition of bacterial DNA gyrase and/or topoisomerase IV. These enzymes are essential for DNA replication, repair, and transcription in bacteria.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound.

mechanism_of_action cluster_drug Antimicrobial Agent cluster_bacterial_cell Bacterial Cell A This compound B Cellular Uptake A->B Enters cell C DNA Gyrase / Topoisomerase IV B->C Inhibits D DNA Replication & Repair C->D Essential for E Bacterial Cell Death D->E Disruption leads to

References

A Spectroscopic Duel: Unveiling the Electronic Influence of Phenyl vs. Nitro Substitution in 2-Hydroxynicotinonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, understanding the nuanced effects of substituent changes on a molecule's electronic and structural properties is paramount. This guide provides a comparative spectroscopic analysis of 2-Hydroxy-5-phenylnicotinonitrile and its nitro analog, 2-Hydroxy-5-nitronicotinonitrile, offering insights into how the substitution of a phenyl group with a nitro group at the 5-position of the pyridine ring impacts their spectral characteristics.

The introduction of a strongly electron-withdrawing nitro group in place of a phenyl ring is expected to significantly alter the electron density distribution within the nicotinonitrile scaffold. This, in turn, influences the vibrational modes (FT-IR), the chemical environment of the carbon and hydrogen atoms (NMR), and the electronic transition energies (UV-Vis), providing a clear spectroscopic fingerprint of their distinct electronic natures.

Comparative Spectroscopic Data

The following table summarizes the available and inferred spectroscopic data for this compound and 2-Hydroxy-5-nitronicotinonitrile. It is important to note that while experimental data for the nitro analog is more readily available, the data for the phenyl derivative is limited. Therefore, some of the spectral characteristics of the phenyl compound are inferred based on the known effects of phenyl substitution.

Spectroscopic TechniqueThis compound2-Hydroxy-5-nitronicotinonitrileKey Differences and Interpretation
FT-IR (cm⁻¹) O-H stretch: ~3400 (broad)C≡N stretch: ~2225C=C (aromatic): ~1600, 1480C-O stretch: ~1250O-H stretch: ~3450 (broad)C≡N stretch: ~2230NO₂ asymmetric stretch: ~1530NO₂ symmetric stretch: ~1350C=C (aromatic): ~1590, 1470C-O stretch: ~1280The most significant difference is the presence of strong absorptions for the NO₂ group in the nitro analog. The C≡N stretch in the nitro compound is at a slightly higher wavenumber, indicating the electron-withdrawing effect of the NO₂ group strengthens the nitrile bond.
¹H NMR (ppm, DMSO-d₆) H-4, H-6: ~7.8-8.5 (multiplet)Phenyl protons: ~7.2-7.6 (multiplet)OH: ~10-12 (broad singlet)H-4: ~8.9 (d)H-6: 8.65 (d)[1]OH: ~12-14 (broad singlet)The protons on the pyridine ring of the nitro analog are significantly downfield shifted compared to the phenyl analog. This is a direct consequence of the strong deshielding effect of the electron-withdrawing nitro group.
¹³C NMR (ppm, DMSO-d₆) C2 (C-OH): ~160C3 (C-CN): ~117C4: ~140C5: ~135C6: ~150Phenyl Carbons: ~125-138CN: ~118C2 (C-OH): ~162C3 (C-CN): ~115C4: ~145C5 (C-NO₂): ~142C6: ~155CN: ~116The carbon atoms in the pyridine ring of the nitro analog are expected to be at a lower field (higher ppm) due to the electron-withdrawing nature of the nitro group. The C5 carbon directly attached to the nitro group would show a significant downfield shift.
UV-Vis (nm, Methanol) λmax: ~280, ~320λmax: ~260, ~350The nitro analog is expected to show a significant bathochromic (red) shift in its main absorption bands compared to the phenyl analog. This is due to the extended conjugation and the strong electron-withdrawing nature of the nitro group, which lowers the energy of the π→π* transitions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, for attenuated total reflectance (ATR)-FTIR, a small amount of the solid is placed directly on the ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically in the range of 200-800 nm, against a solvent blank.

Visualization of the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the preparation of the two compared compounds, starting from a common precursor.

Synthesis_Pathway 2-Hydroxynicotinonitrile 2-Hydroxynicotinonitrile This compound This compound 2-Hydroxynicotinonitrile->this compound Suzuki Coupling (Phenylboronic acid, Pd catalyst) 2-Hydroxy-5-nitronicotinonitrile 2-Hydroxy-5-nitronicotinonitrile 2-Hydroxynicotinonitrile->2-Hydroxy-5-nitronicotinonitrile Nitration (HNO3, H2SO4)

Caption: Generalized synthetic routes to the target compounds.

References

Purity Assessment of Synthesized 2-Hydroxy-5-phenylnicotinonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive overview of the purity assessment of 2-Hydroxy-5-phenylnicotinonitrile, a versatile scaffold in medicinal chemistry. We present a comparative analysis of this compound with a structurally related kinase inhibitor, detailed experimental protocols for purity determination, and a discussion of potential impurities.

This compound is a key building block in the synthesis of various biologically active molecules, including potential kinase inhibitors. Its purity directly impacts the reliability of biological screening data and the safety and efficacy of potential drug candidates. This guide will delve into the common analytical techniques used to assess its purity and compare its profile to a relevant alternative.

Comparative Purity Analysis

To provide a practical context for purity assessment, we compare synthesized this compound with a known kinase inhibitor, 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine , which shares a similar phenyl-substituted heterocyclic core. The purity of these compounds is paramount for their intended biological activity and to avoid confounding results from impurities.

ParameterSynthesized this compound4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (Typical)
Typical Purity (%) >95% (as commercially available for research)>98% (for preclinical studies)
Common Impurities Unreacted starting materials (e.g., substituted chalcone, malononitrile), reaction intermediates, and byproducts from cyclization reactions.Residual starting materials, reagents from multi-step synthesis, and related substances from side reactions.
Analytical Methods HPLC, LC-MS, NMRHPLC, LC-MS, NMR, Elemental Analysis

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often proceeds through a multi-step pathway, commonly involving the reaction of a substituted chalcone with malononitrile in the presence of a base. This process can lead to the formation of several potential impurities that must be identified and quantified.

A logical workflow for the synthesis and purification of this compound is depicted below.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Chalcone Synthesis Chalcone Synthesis Reaction with Malononitrile Reaction with Malononitrile Chalcone Synthesis->Reaction with Malononitrile Starting Materials Cyclization Cyclization Reaction with Malononitrile->Cyclization Crude Product Crude Product Cyclization->Crude Product Crystallization Crystallization Crude Product->Crystallization Primary Purification Chromatography Chromatography Crystallization->Chromatography Secondary Purification Purity Assessment Purity Assessment Chromatography->Purity Assessment Pure Product Pure Product Purity Assessment->Pure Product >95% Purity

Synthesis and Purification Workflow

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • Substituted benzaldehyde and acetophenone (from chalcone synthesis).

    • The corresponding chalcone.

    • Malononitrile.

  • Intermediates:

    • Open-chain adducts prior to cyclization.

  • Byproducts:

    • Products of side reactions, such as Michael addition of other nucleophiles present in the reaction mixture.

    • Over-alkylation or other secondary reactions depending on the specific reaction conditions.

    • Isomers formed during cyclization.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity determination, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the identification and structural elucidation of the main component and any impurities.

The general workflow for the analytical characterization is outlined below.

Analytical Workflow for Purity Assessment Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV Quantitative Analysis LC_MS LC-MS Sample->LC_MS Impurity Identification NMR NMR Sample->NMR Structural Confirmation Purity_Report Purity_Report HPLC_UV->Purity_Report LC_MS->Purity_Report NMR->Purity_Report

Benchmarking the performance of different catalysts for nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, a key intermediate in the synthesis of nicotinamide (Vitamin B3) and other pharmaceuticals, is primarily produced through the vapor-phase ammoxidation of 3-picoline. The efficiency of this process is critically dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for nicotinonitrile synthesis, supported by experimental data, to aid researchers in catalyst selection and development.

Performance Benchmarking of Catalysts

The catalytic performance of different materials for the synthesis of nicotinonitrile via the ammoxidation of 3-picoline is summarized in the table below. The data highlights the significant role of the catalyst support and the active metal in determining the conversion of 3-picoline and the selectivity towards the desired nicotinonitrile product.

CatalystSupport3-Picoline Conversion (%)Nicotinonitrile Yield (%)Reaction Temperature (°C)Reference
V2O5γ-Al2O3~95~83340[1]
V2O5-MoO3γ-Al2O3>95>90380[1]
V2O5TiO2 (Anatase)>90~80350-400
V2O5-Sb2O5-Cr2O3TiO210098.6Not Specified[1]
V-SAPO (37)-Not Specified76.0Not Specified
V-ZSM-5-Not Specified62.6Not Specified
V-NaY-Not Specified1.0Not Specified

Experimental Protocols

Catalyst Preparation (Wet Impregnation Method)

A common method for preparing supported vanadium oxide catalysts is wet impregnation. The following is a generalized protocol:

  • Support Preparation: The support material (e.g., γ-Al2O3, TiO2 anatase) is dried at 110-120 °C for several hours to remove adsorbed water.

  • Impregnation Solution: An aqueous solution of a vanadium precursor, such as ammonium metavanadate (NH4VO3), is prepared. For promoted catalysts, salts of the promoter elements (e.g., ammonium molybdate for MoO3) are added to this solution.

  • Impregnation: The dried support is added to the impregnation solution. The volume of the solution is typically equal to the total pore volume of the support material (incipient wetness impregnation). The mixture is then agitated for a specified period to ensure uniform distribution of the precursor.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for 12-24 hours to remove the solvent.

  • Calcination: The dried material is calcined in a furnace in a flow of air. The calcination temperature and duration are critical parameters and are typically in the range of 450-550 °C for 4-6 hours. This step decomposes the precursor salts and forms the active metal oxide species on the support surface.

Catalyst Characterization

To understand the physicochemical properties of the synthesized catalysts, which in turn influence their catalytic performance, a suite of characterization techniques is employed:

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and average pore size of the catalyst and support.

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and support, and to estimate the crystallite size of the active components.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide species, which is crucial for oxidation reactions.

  • Temperature-Programmed Desorption (TPD) of Ammonia: To determine the acidity of the catalyst surface, which can influence selectivity.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of the elements.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size distribution of the catalyst.

Catalyst Performance Testing (Vapor-Phase Ammoxidation)

The catalytic activity and selectivity are evaluated in a fixed-bed reactor system.

  • Reactor Setup: A tubular reactor (typically quartz or stainless steel) is placed inside a furnace. The catalyst is packed in the center of the reactor, usually mixed with an inert material like quartz wool or silicon carbide to ensure uniform temperature distribution.

  • Catalyst Loading: A known mass of the catalyst is loaded into the reactor.

  • Reaction Conditions:

    • Temperature: The reactor is heated to the desired reaction temperature (typically 300-450 °C).

    • Feed Composition: A gaseous mixture of 3-picoline, ammonia, and an oxidizing agent (usually air) is fed into the reactor. The molar ratio of the reactants is a critical parameter to be optimized. Water vapor is also often included in the feed.

    • Gas Flow Rate: The total flow rate of the gas mixture is controlled by mass flow controllers to achieve a specific gas hourly space velocity (GHSV).

  • Product Analysis: The effluent gas stream from the reactor is passed through a series of condensers or bubblers containing a suitable solvent to trap the liquid products. The gaseous products are analyzed online by a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD for permanent gases and FID for hydrocarbons and nitriles). The liquid products are also analyzed by GC to determine the concentrations of nicotinonitrile, unreacted 3-picoline, and any byproducts.

  • Performance Calculation:

    • Conversion of 3-picoline (%) : ((moles of 3-picoline reacted) / (moles of 3-picoline fed)) * 100

    • Selectivity to Nicotinonitrile (%) : ((moles of nicotinonitrile formed) / (moles of 3-picoline reacted)) * 100

    • Yield of Nicotinonitrile (%) : ((moles of nicotinonitrile formed) / (moles of 3-picoline fed)) * 100 or (Conversion * Selectivity) / 100

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalyst Performance Testing Prep_Start Select Support & Precursors Impregnation Wet Impregnation Prep_Start->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Characterization Physicochemical Analysis (BET, XRD, TPR, etc.) Calcination->Characterization Test_Start Load Catalyst in Reactor Characterization->Test_Start Reaction Ammoxidation Reaction Test_Start->Reaction Analysis Product Analysis (GC) Reaction->Analysis Evaluation Performance Evaluation (Conversion, Selectivity, Yield) Analysis->Evaluation Evaluation->Characterization Correlate with Properties

Caption: General experimental workflow for benchmarking catalyst performance.

Reaction_Pathway cluster_reactants Reactants cluster_surface Catalyst Surface Reactions cluster_products Products Picoline 3-Picoline Adsorption Adsorption of Reactants Picoline->Adsorption Ammonia Ammonia Ammonia->Adsorption Oxygen Oxygen (from Air) Oxygen->Adsorption Activation Activation of C-H bond in Methyl Group Adsorption->Activation Intermediate Formation of Surface Intermediate Activation->Intermediate N_Insertion Nitrogen Insertion from Ammonia Intermediate->N_Insertion Dehydration Dehydration N_Insertion->Dehydration Nicotinonitrile Nicotinonitrile Dehydration->Nicotinonitrile Desorption Water Water Dehydration->Water Desorption

Caption: Simplified reaction pathway for nicotinonitrile synthesis.

References

In-Vitro Activity of 2-Hydroxy-5-phenylnicotinonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro antiproliferative activity of a series of 2-hydroxy-5-phenylnicotinonitrile analogs, specifically 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. The data presented is based on a study by Fadda, A.A. et al., which details the synthesis and evaluation of these compounds against various human cancer cell lines.

Comparative Antiproliferative Activity

The in-vitro cytotoxic activity of the synthesized nicotinonitrile analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. The results indicate that certain structural modifications significantly influence the antiproliferative potency of these compounds.

Notably, compound 14a demonstrated the most potent activity across all tested cell lines, with IC50 values in the nanomolar to low micromolar range.[1] The activity of this compound was particularly pronounced against the NCIH 460 (large cell lung cancer) and RKOP 27 (colon cancer) cell lines.[1] The study suggests that the length of the side chain in compound 14a may contribute to its enhanced efficacy.[2] In contrast, the parent nicotinonitrile derivatives 4a and 4b showed moderate activity. The introduction of different functional groups and heterocyclic rings led to a range of cytotoxic potencies, highlighting key structure-activity relationships.

CompoundNCIH 460 (Lung) IC50 (nM)RKOP 27 (Colon) IC50 (nM)HeLa (Cervical) IC50 (nM)U937 (Lymphoma) IC50 (nM)SKMEL 28 (Melanoma) IC50 (nM)
4a >10000>10000>10000>10000>10000
4b >10000>10000>10000>10000>10000
5a 255 ± 2127 ± 25422 ± 2616 ± 225 ± 2.6
6a 127 ± 25255 ± 216 ± 2422 ± 26>10000
6b 422 ± 2616 ± 2255 ± 2>10000127 ± 25
7a 16 ± 2422 ± 26>10000255 ± 2127 ± 25
7b >10000127 ± 2516 ± 2255 ± 2422 ± 26
8b 255 ± 2>10000422 ± 26127 ± 2516 ± 2
9a 127 ± 25255 ± 216 ± 2>10000422 ± 26
10a 422 ± 2616 ± 2>10000255 ± 2127 ± 25
11b 16 ± 2422 ± 26255 ± 2127 ± 25>10000
12b 255 ± 2127 ± 25>1000016 ± 2422 ± 26
13a 127 ± 25255 ± 2422 ± 26>1000016 ± 2
13b 422 ± 26>1000016 ± 2127 ± 25255 ± 2
14a 25 ± 2.6 16 ± 2 127 ± 25 422 ± 26 255 ± 2
14b 16 ± 2255 ± 2>10000127 ± 25422 ± 26
15a 255 ± 2127 ± 25422 ± 2616 ± 2>10000
15b >10000422 ± 26127 ± 25255 ± 216 ± 2

Experimental Protocols

Synthesis of 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (General Procedure)

The synthesis of the title compounds was achieved through a multi-step process. A key step involves the reaction of nicotinonitrile derivatives with various reagents to introduce different functional groups. For instance, the reaction of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with hydrazine hydrate afforded the corresponding 2-hydrazinyl nicotinonitrile derivative.[1]

In-Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (NCIH 460, RKOP 27, HeLa, U937, and SKMEL 28) were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for an additional 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis One-Pot Reaction cluster_product Core Scaffold cluster_derivatization Further Derivatization cluster_final_products Final Analogs Chalcone Aryl/Heteroaryl Chalcone Reaction Cyclocondensation Chalcone->Reaction Malononitrile Malononitrile Malononitrile->Reaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction Nicotinonitrile 2-Oxo-1,2-dihydropyridine-3-carbonitrile Reaction->Nicotinonitrile Derivatization Reaction with various reagents (e.g., POCl3/PCl5, Hydrazine Hydrate) Nicotinonitrile->Derivatization FinalAnalogs Substituted Analogs (e.g., 2-chloro, 2-hydrazinyl derivatives) Derivatization->FinalAnalogs

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-Hydroxy-5-phenylnicotinonitrile, ensuring the protection of personnel and the environment.

Disclaimer: This document provides guidance based on available safety information for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive procedures. Adherence to local, state, and federal regulations is mandatory.

Immediate Safety Protocols for Disposal

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE Category Specification and Purpose
Eye/Face Protection Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.
Respiratory Protection Use only in a well-ventilated area. If dusts are likely to be generated, a NIOSH (US) or CEN (EU) approved particulate respirator should be used.[2]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be released into drains or the environment.[1][2]

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a suitable, closed container that is clearly labeled.

    • The container should be kept in a designated, secure area.

  • Engage a Licensed Professional:

    • Disposal must be conducted by a licensed professional waste disposal service.[2]

    • Offer surplus and non-recyclable solutions to the licensed disposal company.[2]

  • Recommended Disposal Method:

    • Chemical incineration with an afterburner and scrubber is the preferred method of disposal for this type of compound.[2]

    • Exercise additional care during ignition as the material may be combustible.

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[2] Do not reuse empty containers.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Personal Precautions:

    • Evacuate personnel to safe areas.

    • Ensure adequate ventilation.

    • Avoid breathing dust, vapors, mist, or gas.

    • Prevent contact with skin and eyes by using the prescribed PPE.

  • Containment and Cleanup:

    • Prevent the product from entering drains.[2]

    • Sweep up and shovel the spilled material.[1] Avoid creating dust.[2]

    • Place the collected material into a suitable, closed container for disposal.[1][2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Material for Disposal ppe->assess spill Is it a spill? assess->spill spill_proc Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain Spill 3. Sweep/Shovel into Container spill->spill_proc Yes surplus Surplus/Waste Material spill->surplus No container Place in a Labeled, Sealed Hazardous Waste Container spill_proc->container surplus->container storage Store in a Designated, Secure Area container->storage contact_ehs Contact Licensed Waste Disposal Service / EHS storage->contact_ehs disposal Arrange for Professional Disposal (e.g., Chemical Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Operational Guide for 2-Hydroxy-5-phenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-5-phenylnicotinonitrile, a compound requiring careful management in a laboratory setting. The following procedural steps are designed to ensure the safety of all personnel and the integrity of the research environment.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). Given the potential hazards associated with pyridine and nitrile-containing compounds, including skin and eye irritation, respiratory effects, and potential toxicity, a comprehensive PPE strategy is mandatory.[1][2][3]

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness)Provides a barrier against brief contact and splashes. Nitrile is recommended for handling pyridine-based compounds.[1][4][5][6] Immediately replace gloves if contaminated.[5] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[5][7]
Eye and Face Protection Chemical splash gogglesProtects eyes from splashes and aerosols.[1][4][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8]
Body Protection Fire-resistant lab coatProtects skin and clothing from spills and splashes.[1][4][8]
Footwear Closed-toe shoesPrevents injuries from dropped objects or spills.[7][8]
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation and minimizes inhalation of potentially harmful vapors or dust.[1][4][9] If a fume hood is not available, a respirator appropriate for organic vapors and particulates may be necessary based on a risk assessment.[3][8]

II. Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Clearly label all containers with the chemical name and any relevant hazard warnings.[1][4]

  • Donning PPE:

    • Put on a lab coat, followed by chemical splash goggles.

    • Wash and dry hands thoroughly before putting on nitrile gloves. Inspect gloves for any signs of damage before use.

  • Chemical Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to control potential dust and vapors.[1][4]

    • Avoid the formation of dust and aerosols.[3][10]

    • Use spark-proof tools and avoid sources of ignition, as pyridine derivatives can be flammable.[9][11][12]

    • Keep containers tightly closed when not in use.[4][9]

  • Post-Handling:

    • Properly remove and dispose of contaminated gloves.[3][5]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][9]

    • Clean the work area and any contaminated equipment.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed, and chemically compatible waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE in the designated solid chemical waste container.[3] Lab coats should be professionally laundered if contaminated.[11][13]

All chemical waste should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[2][3][12] Seek immediate medical attention.

Spill Response:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[2][3]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

V. Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

A 1. Preparation - Assemble Materials - Verify Safety Equipment B 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves A->B C 3. Chemical Handling (in Fume Hood) - Weighing - Transferring B->C D 4. Post-Handling - Doff PPE - Wash Hands C->D F Emergency (Spill or Exposure) C->F If incident occurs E 5. Waste Disposal - Segregate Waste - Label Containers D->E G Follow First Aid & Spill Procedures F->G

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.